3-(Bromomethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDZVRYRNYLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342733 | |
| Record name | 3-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509073-67-0 | |
| Record name | 3-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Bromomethyl)benzamide (CAS No. 509073-67-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a benzamide moiety, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the development of targeted cancer therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 509073-67-0 | N/A |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. | N/A |
| InChI Key | ORRDZVRYRNYLMB-UHFFFAOYSA-N | N/A |
| SMILES | NC(=O)c1cccc(CBr)c1 | N/A |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, 3-methylbenzamide. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
General Experimental Protocol: Benzylic Bromination of 3-Methylbenzamide
This protocol is based on established methods for benzylic bromination and is expected to yield the desired product.
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Experimental Workflow
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells.
Role as a Precursor to PARP Inhibitors
Benzamide and its derivatives are known to mimic the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes. This allows them to act as competitive inhibitors. The bromomethyl group in this compound provides a reactive handle for further chemical modifications, enabling the construction of more complex molecules with enhanced potency and selectivity for PARP enzymes.
PARP Inhibition Signaling Pathway
PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand DNA breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of PARP inhibitors for cancer therapy. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and biological applications is crucial for its effective utilization in research and development.
References
A Technical Guide to 3-(Bromomethyl)benzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Bromomethyl)benzamide, a key building block in synthetic organic chemistry and drug discovery. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and its applications as a versatile reagent.
Core Molecular and Chemical Data
This compound is a substituted aromatic compound valued for its reactive benzylic bromide moiety, which makes it an excellent electrophile for introducing the 3-benzamide methyl group into various molecular scaffolds.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C8H8BrNO | [3][4] |
| Molecular Weight | 214.06 g/mol | [3][4][5] |
| CAS Number | 509073-67-0 | [3][4] |
| Appearance | Not specified, likely a solid | - |
| Storage Conditions | 2°C - 8°C, protect from light | [3] |
Synthesis of this compound via Wohl-Ziegler Bromination
The primary route for the synthesis of this compound is the radical bromination of 3-methylbenzamide at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.[1][6] This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting radical intermediate.
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 3-bromomethyl-benzoic acid, and is based on the principles of the Wohl-Ziegler bromination.[1][7][8]
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl4) or a suitable alternative solvent such as acetonitrile.[1][7]
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzamide in a suitable volume of carbon tetrachloride (or an alternative solvent).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (a slight molar excess) and a catalytic amount of a radical initiator like AIBN.[8]
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The initiation of the reaction is often indicated by more vigorous boiling.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the conversion of the denser N-bromosuccinimide to the less dense succinimide, which will float on top of the carbon tetrachloride.[1]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent to yield the final product.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 3-carbamoylbenzyl moiety. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecules.[2] This makes it a valuable precursor in the synthesis of a variety of compounds, including potential pharmaceutical agents and other functional organic materials.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 509073-67-0 | FB141315 [biosynth.com]
- 4. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 509073-67-0 | Benchchem [benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
Synthesis of 3-(Bromomethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)benzamide, a versatile building block in organic synthesis. This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery. This compound serves as a key intermediate for the introduction of a benzamide moiety with a reactive benzylic bromide handle, enabling further molecular elaboration.[1][2]
Core Synthesis Pathway: Wohl-Ziegler Bromination
The most direct and widely recognized method for the synthesis of this compound is through the benzylic bromination of 3-methylbenzamide. This reaction, known as the Wohl-Ziegler reaction, employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4] The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the formation of a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the desired product.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Methylbenzamide | C₈H₉NO | 135.16 | Solid |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Solid |
| This compound | C₈H₈BrNO | 214.06 | Solid[5][6] |
Note: Yields for this specific reaction are not widely reported in publicly available literature and can be variable. The provided protocol is based on established methodologies for similar transformations and may require optimization.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the principles of the Wohl-Ziegler reaction.
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzamide (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile (approximately 10-15 mL per gram of starting material).
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a sunlamp or a UV lamp.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-6 hours, which can be visually indicated by the consumption of the denser NBS and the formation of succinimide, which floats on top of the carbon tetrachloride.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
-
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Reactivity and Mechanism of 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)benzamide (CAS No: 509073-67-0) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive benzylic bromide and a versatile benzamide moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. The highly electrophilic bromomethyl group serves as a key handle for introducing the benzamide pharmacophore via nucleophilic substitution and cross-coupling reactions. This document provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, with a focus on its application in the development of targeted therapeutics such as PARP and kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a technical resource for professionals in the field.
Core Properties and Synthesis
This compound is a solid organic compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol .[1][2] The molecule's reactivity is dominated by the benzylic bromide, which is an excellent leaving group and highly susceptible to nucleophilic attack.
Synthesis Route
The most common and direct method for synthesizing this compound is through the free-radical bromination of 3-methylbenzamide.[3] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or n-heptane. The reaction is often initiated by heat or UV light.[3][4]
Caption: Synthesis of this compound via radical bromination.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-methylbenzamide.
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Carbon Tetrachloride (CCl₄) or n-Heptane
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.) to the solution.[4]
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 200W bulb to facilitate radical initiation.[4]
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS. The solid succinimide will float to the surface as it is formed.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the succinimide byproduct.[5]
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from hexane/ethyl acetate) to obtain a white or off-white solid.[6]
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Methylbenzamide | [3] |
| Reagents | NBS, Benzoyl Peroxide | [4] |
| Solvent | Carbon Tetrachloride | [4] |
| Temperature | Reflux (77-80°C) | [4][6] |
| Reaction Time | 4-8 hours | [4][6] |
| Typical Yield | 70-85% | [5] |
Core Reactivity and Mechanisms
The reactivity of this compound is primarily dictated by the C-Br bond of the benzylic methylene group. This site is highly electrophilic, making it an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution (SN2)
The most common reaction involving this compound is nucleophilic substitution. Due to the primary nature of the benzylic carbon, this reaction predominantly proceeds via an SN2 mechanism.[1][7] A wide variety of nucleophiles can be used to displace the bromide, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Caption: Generalized SN2 mechanism for this compound.
2.1.1. Experimental Protocol: N-Alkylation of an Amine
Objective: To synthesize N-{[3-(aminocarbonyl)phenyl]methyl} derivative via reaction with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine) (3.0 eq)
-
Solvent (e.g., Methanol or DMF)
-
Base (optional, e.g., K₂CO₃ or Cs₂CO₃)
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a reaction vial.
-
Add the primary amine (a 3:1 molar ratio is often used to favor mono-alkylation and avoid over-alkylation).
-
If the amine salt is not desired, add a non-nucleophilic base like K₂CO₃ (1.5 eq.) to scavenge the HBr byproduct.
-
Seal the vial and heat the mixture (e.g., 60-80°C) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Benzylamine | Secondary Amine | 3 eq. Amine, MeOH, 60°C, 6h |
| Phenol | 4-Methoxyphenol | Aryl Ether | K₂CO₃, Acetone, Reflux, 12h |
| Thiol | Thiophenol | Thioether | NaH, THF, 0°C to RT, 4h |
| Azide | Sodium Azide | Benzyl Azide | DMF/H₂O, RT, 2h[8] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
While less common than substitution, the benzylic C(sp³)-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction forms a new carbon-carbon bond between the benzylic carbon and an sp²-hybridized carbon of an organoboron species (e.g., an arylboronic acid). This method is a powerful tool for creating diarylmethane structures, which are prevalent in many biologically active compounds.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2.1. Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 3-(arylmethyl)benzamide derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a pressure flask or Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, and the base.[11]
-
Add the palladium catalyst.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).[11]
-
Seal the vessel and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by column chromatography to obtain the desired diarylmethane product.
| Parameter | Value/Condition | Reference |
| Electrophile | This compound | [3] |
| Nucleophile | Arylboronic Acid | [12] |
| Catalyst | Pd(dppf)Cl₂ | [11] |
| Base | Cs₂CO₃ or K₂CO₃ | [11] |
| Solvent | Dioxane/H₂O | [11] |
| Temperature | 80-100°C | [11] |
| Typical Yield | 60-90% | [11] |
Applications in Drug Development
The 3-benzamide scaffold is a well-established pharmacophore in modern drug discovery, recognized for its ability to form key hydrogen bond interactions with protein targets. This compound is a critical intermediate for elaborating this scaffold, enabling its incorporation into inhibitors of crucial cellular signaling pathways.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[1] Inhibitors of PARP, particularly PARP-1, have emerged as a successful class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[13] The benzamide core of many PARP inhibitors mimics the nicotinamide moiety of the natural substrate NAD+. This compound is used to tether this benzamide "warhead" to other structural fragments that occupy adjacent binding pockets, thereby increasing potency and selectivity.[1][14][15][16]
Kinase Inhibitors
Kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2] Numerous small-molecule kinase inhibitors have been developed, and the benzamide functional group is a common feature in many of them.[3][17][18] For example, derivatives of 3-substituted benzamides have been synthesized and evaluated as potent inhibitors of the Bcr-Abl tyrosine kinase, the target for treating chronic myeloid leukemia (CML).[3] this compound serves as a starting point to synthesize libraries of these compounds, where the bromomethyl group is substituted to explore the structure-activity relationship (SAR).[3][17][19]
Caption: Role of inhibitors derived from this compound in key signaling pathways.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[20] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[20]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its primary reactivity through nucleophilic substitution at the benzylic carbon provides a straightforward and efficient means to construct a diverse array of molecules. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions expands its synthetic utility. The importance of the benzamide moiety in targeting enzymes like PARP and various kinases underscores the role of this compound as a key intermediate in the development of modern therapeutics. This guide provides the foundational technical information required for its effective utilization in a research and development setting.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)benzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for the construction of a diverse array of complex molecules. Its unique structure, featuring a reactive benzylic bromide and a versatile benzamide moiety, makes it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of targeted cancer therapies. This technical guide provides an in-depth overview of the properties, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 509073-67-0 |
| Appearance | Off-white solid |
| Melting Point | 127-130 °C |
| Boiling Point | 288 °C |
| Solubility | Slightly soluble in water, soluble in many organic solvents.[1] |
| ¹H NMR | Data not explicitly found for the parent compound in searches. |
| ¹³C NMR | Data not explicitly found for the parent compound in searches. |
| IR Spectrum | Available through spectral databases.[2] |
| Mass Spectrometry | Available through spectral databases.[2] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic benzylic bromide and the benzamide functional group.
1. Nucleophilic Substitution at the Benzylic Position: The bromomethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 3-position of the benzamide scaffold.
-
N-Alkylation of Amines: Primary and secondary amines react with this compound to form the corresponding aminomethyl derivatives. This is a cornerstone reaction for building libraries of compounds for drug discovery.
-
Williamson Ether Synthesis: Alkoxides and phenoxides can displace the bromide to form ethers, providing a route to compounds with diverse electronic and steric properties.
-
Formation of Other C-X Bonds: Other nucleophiles such as azide, cyanide, and thiolates can be employed to introduce further chemical diversity.
2. Transformations of the Benzamide Moiety: The amide group can participate in various reactions, including hydrolysis, reduction, and rearrangement, offering secondary points for molecular modification.
A Key Application: Synthesis of PARP Inhibitors
This compound is a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][4][5][6][7] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety of compounds derived from this compound often mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme and inhibiting its activity.[8]
Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving this compound.
N-Alkylation of Piperidine with this compound
This protocol describes the synthesis of 3-(piperidin-1-ylmethyl)benzamide.
Reaction Scheme:
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(piperidin-1-ylmethyl)benzamide.
Quantitative Data:
| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(Piperidin-1-ylmethyl)benzamide | ~70% | 7.75 (s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.39 (t, J=7.6 Hz, 1H), 6.15 (br s, 1H), 5.65 (br s, 1H), 3.53 (s, 2H), 2.40 (t, J=5.2 Hz, 4H), 1.59 (p, J=5.6 Hz, 4H), 1.44 (p, J=5.6 Hz, 2H) | 169.9, 138.3, 134.3, 132.0, 129.0, 128.8, 126.9, 63.8, 54.6, 26.1, 24.3 |
Williamson Ether Synthesis with Phenol
This protocol describes the synthesis of 3-(phenoxymethyl)benzamide.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of potassium carbonate (1.5 eq) in anhydrous acetone, add phenol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetone.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(phenoxymethyl)benzamide.
Quantitative Data:
| Product | Yield | Melting Point | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(Phenoxymethyl)benzamide | >90% | 135-137 °C | 7.85 (s, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.32 (t, J=8.0 Hz, 2H), 7.00 (t, J=7.2 Hz, 1H), 6.95 (d, J=8.0 Hz, 2H), 6.20 (br s, 1H), 5.70 (br s, 1H), 5.12 (s, 2H) | 169.5, 158.4, 138.6, 134.5, 131.8, 129.8, 129.2, 127.3, 121.6, 114.9, 70.0 |
Signaling Pathway and Mechanism of Action
As previously mentioned, a significant application of this compound is in the synthesis of PARP inhibitors. The diagram below illustrates the simplified signaling pathway of PARP and the mechanism of its inhibition.
In response to DNA single-strand breaks, PARP is recruited to the site of damage and becomes activated.[8][9] Activated PARP utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[9][10] This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the damaged DNA and promoting cell survival.[11] Benzamide-based inhibitors, often synthesized using this compound, act as competitive inhibitors by binding to the nicotinamide-binding pocket of PARP's catalytic domain.[8] This prevents the binding of NAD+ and subsequent PARylation, thereby inhibiting the DNA repair process. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, resulting in cell death through a mechanism known as synthetic lethality.[3][4]
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its predictable reactivity and the strategic importance of the resulting benzamide derivatives, particularly in the development of PARP inhibitors, underscore its significance for researchers in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(Bromomethyl)benzamide in the Synthesis of Novel Pharmaceutical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive bromomethyl group and a benzamide moiety, allows for diverse chemical modifications, making it an invaluable building block in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the preparation of targeted therapies, including PARP and kinase inhibitors. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its practical application in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| CAS Number | 509073-67-0 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-152 °C | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | |
| Storage | Store at 2-8°C in a cool, dry place. |
Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
While commercially available, this compound can be synthesized from 3-methylbenzoic acid. The general synthetic approach involves the esterification of the carboxylic acid, followed by radical bromination of the methyl group, and subsequent amidation.
Application in Pharmaceutical Intermediate Synthesis: A Case Study in PARP and Kinase Inhibitor Scaffolds
The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of various pharmaceutical intermediates, particularly those targeting kinases and poly (ADP-ribose) polymerase (PARP).
Synthesis of a Key Intermediate for Kinase Inhibitors
A common strategy in the development of kinase inhibitors involves the introduction of a substituted aminomethyl group on a benzamide scaffold. The following experimental protocol details the synthesis of N-substituted 3-((4-methylpiperazin-1-yl)methyl)benzamide, a close analog to intermediates used in the synthesis of Bcr-Abl kinase inhibitors.
Experimental Protocol: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzamide
This protocol is adapted from the synthesis of structurally related kinase inhibitor intermediates.
-
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq) and 1-methylpiperazine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (%) |
| This compound | 214.06 | 1.0 | - |
| 1-Methylpiperazine | 100.16 | 1.2 | - |
| 3-((4-methylpiperazin-1-yl)methyl)benzamide | 233.31 | - | >80% (typical) |
Role in the Synthesis of PARP Inhibitors
The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are a class of drugs that induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations.[2][3] While direct synthesis routes for marketed PARP inhibitors like Veliparib (ABT-888) may not always start from this compound, its structural motif is central to their design. The synthetic logic often involves the coupling of a substituted benzamide core with a cyclic amine.
The DNA Damage Response Pathway and PARP Inhibition
Understanding the mechanism of action of drugs derived from this compound intermediates is crucial. PARP inhibitors function by disrupting the DNA damage response (DDR) pathway.
References
An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)benzamide
This guide provides comprehensive safety and handling information for 3-(Bromomethyl)benzamide, targeting researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential protocols for its safe use, storage, and disposal.
Compound Identification and Properties
This compound is a substituted aromatic compound. Below is a summary of its key identifiers and physical and chemical properties.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 509073-67-0[1] |
| Molecular Formula | C8H8BrNO[1][2] |
| Molecular Weight | 214.06 g/mol [1][2] |
| Appearance | Solid (form may vary) |
| Storage Temperature | 2°C - 8°C, protected from light[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), is summarized below.[1]
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Quantitative Toxicity Data
| Compound | Route of Exposure | Test Species | LD50 Value |
| Benzamide | Oral | Mouse | 1160 mg/kg[3] |
| 3-Bromobenzaldehyde | Oral | Mouse | 1850 mg/kg[4] |
| 3-Bromobenzaldehyde | Oral | Rat | 1126 mg/kg[4] |
| 3-Bromobenzaldehyde | Dermal | Rabbit | >5 g/kg[4] |
Note: This data is for related compounds and should be used for estimation purposes only. A comprehensive risk assessment should be performed before handling this compound.
First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial. The following are first aid recommendations based on the routes of exposure:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Experimental Protocol for Safe Handling
Adherence to a strict experimental protocol is essential for the safe handling of this compound.
5.1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.
5.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[6]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.
5.3. Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the specific procedure.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and waste containers in advance.
-
-
Weighing and Transferring:
-
If the compound is a solid, conduct weighing and transferring operations within a ventilated balance enclosure or a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
-
-
Reaction Setup:
-
Perform all manipulations of the compound within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Dispose of all waste in appropriately labeled hazardous waste containers.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Spill Cleanup Protocol
In the event of a spill, a prompt and appropriate response is critical to mitigate risks.
6.1. Immediate Actions:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Ensure the area is well-ventilated, using fume hoods to exhaust vapors.
6.2. Spill Containment and Cleanup:
-
Don appropriate PPE: This should include, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to dike the spill and prevent it from spreading.[7] Do not use combustible materials like paper towels on the liquid spill itself.[6]
-
Absorb the material:
-
For liquid spills, apply the absorbent material, working from the outside of the spill inwards.
-
For solid spills, gently cover the material to prevent dust from becoming airborne. It may be appropriate to moisten the absorbent material slightly.
-
-
Collect the waste: Carefully scoop the absorbed material and spilled compound into a designated, labeled hazardous waste container.[6]
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
Dispose of waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[6]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it at temperatures between 2°C and 8°C and protected from light.[2]
-
Disposal: All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[6] Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
Proposed Mechanism of Toxicity
While the specific toxicological pathways of this compound have not been extensively studied, a general mechanism can be proposed based on its chemical structure. As a benzylic bromide, it is expected to be an alkylating agent. This means it can react with nucleophilic groups present in biological macromolecules like DNA and proteins. This covalent modification can disrupt their normal function, leading to cellular damage and toxicity. Some benzamide derivatives are also known to act as enzyme inhibitors.[8]
References
- 1. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 509073-67-0 | FB141315 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-(Bromomethyl)benzamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides an in-depth look at the solubility of 3-(Bromomethyl)benzamide, a versatile building block in organic synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the predicted solubility profile based on its structural characteristics, provides detailed experimental protocols for its determination, and furnishes a framework for systematic investigation.
Core Concepts in Solubility
The solubility of a compound is a critical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarity tend to be miscible. This compound possesses both polar (the benzamide group) and non-polar (the aromatic ring) features, as well as a reactive bromomethyl group, suggesting a nuanced solubility profile across different solvent classes.
Predicted Solubility Profile
Based on its molecular structure, the solubility of this compound in various solvents can be predicted as follows:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the ability of these solvents to solvate the polar benzamide functional group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated, facilitated by hydrogen bonding interactions with the amide group.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted owing to the dominant polar nature of the benzamide moiety.
-
Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic benzene ring.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Dimethyl Sulfoxide (DMSO) | |||||
| Dimethylformamide (DMF) | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Hexane | |||||
| Water |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]
Materials and Equipment:
-
This compound
-
Selected solvents of high purity
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
The following diagram illustrates the workflow for this experimental protocol.
Logical Framework for Solvent Selection
The choice of solvent is critical for various processes in research and development. The following diagram illustrates the logical relationship between solvent properties and the expected solubility of a compound like this compound.
Synthetic Considerations
This compound is a valuable intermediate in the synthesis of more complex molecules, often utilized in the pharmaceutical industry.[1] A plausible synthetic route to this compound and its subsequent use in derivatization is outlined below.
This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. The provided protocols and logical diagrams are intended to support researchers in their experimental design and data interpretation.
References
The Versatility of 3-(Bromomethyl)benzamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a pharmacophoric benzamide moiety, allows for its strategic incorporation into a diverse range of complex molecular architectures. The benzamide portion can mimic the nicotinamide structure found in nicotinamide adenine dinucleotide (NAD+), a key substrate for enzymes like Poly(ADP-ribose) polymerases (PARPs), making it an ideal scaffold for inhibitor design. The highly electrophilic bromomethyl group serves as a convenient handle for introducing various substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of inhibitors for two critical cancer targets: Poly(ADP-ribose) polymerase (PARP) and Bcr-Abl kinase. This document will detail synthetic strategies, present quantitative biological data, and provide established experimental protocols for the evaluation of compounds derived from this key intermediate.
Core Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its application as a precursor for the synthesis of targeted therapeutic agents. Its structural features make it particularly suitable for the development of enzyme inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, especially PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to lethal DSBs during DNA replication, resulting in selective cancer cell death, a concept known as synthetic lethality.
The benzamide scaffold is a well-established pharmacophore in numerous PARP inhibitors as it effectively mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's catalytic site. This compound serves as a key starting material for the synthesis of various PARP inhibitors. The bromomethyl group allows for the facile introduction of different chemical moieties to explore the adenosine-binding pocket of the enzyme, thereby enhancing potency and selectivity.
The following table summarizes the in vitro inhibitory activity of various benzamide derivatives against PARP-1. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the benzamide scaffold.
| Compound Class | Target | IC50 | Reference |
| Pyridopyridazinone Derivatives | PARP-1 | 36 nM (compound 8a) | [1][2] |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide Derivatives | PARP-1 | 0.043 - 3.864 µM | |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide Derivatives | PARP-1 | 4 nM - 200 nM | [3] |
| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | [4] |
Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Bcr-Abl activates a cascade of downstream signaling pathways that promote cell proliferation and survival. The development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has transformed the treatment of CML.
Derivatives of this compound have been explored for their potential to inhibit the Bcr-Abl kinase. The benzamide core can be elaborated with various substituents to optimize interactions with the kinase domain of the Bcr-Abl protein.
The following table presents the half-maximal inhibitory concentrations (IC50) for various benzamide derivatives against the Bcr-Abl kinase. This data highlights the potential of the benzamide scaffold in the design of potent Bcr-Abl inhibitors.
| Compound Class | Target | IC50 | Reference |
| Thiazolamide-benzamide Derivatives | Bcr-Abl (wild-type) | 1.273 µM (compound 3m) | [5][6] |
| Thiazolamide-benzamide Derivatives | Bcr-Abl (T315I mutant) | 39.89 µM (compound 3m) | [5][6] |
| 3-(1H-1,2,3-triazol-1-yl) benzamide Derivatives | Bcr-Abl (wild-type) | 20.1 nM (compound 33a) | [7] |
| 3-(1H-1,2,3-triazol-1-yl) benzamide Derivatives | Bcr-Abl (T315I mutant) | 34.7 nM (compound 33a) | [7] |
Experimental Protocols
Representative Synthesis of a PARP Inhibitor Intermediate from this compound
This protocol describes a representative nucleophilic substitution reaction using this compound and a piperazine derivative, a common structural motif in many PARP inhibitors.
Reaction: this compound + 1-(Cyclopropanecarbonyl)piperazine → 3-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)benzamide
Materials:
-
This compound
-
1-(Cyclopropanecarbonyl)piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the IC50 value of a test compound against PARP-1.[8]
Materials:
-
Histone-coated 96-well plate
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., dissolved in DMSO)
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 25 µL of the diluted test compound or vehicle control to the wells of the histone-coated plate.
-
Prepare a PARP-1 enzyme/activated DNA mix in assay buffer and add 25 µL to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound against the Bcr-Abl kinase.[9][10]
Materials:
-
Recombinant Bcr-Abl enzyme
-
Synthetic peptide substrate (e.g., Abltide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., dissolved in DMSO)
-
Kinase assay buffer
-
96-well plate
-
Method for detecting substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted test compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant Bcr-Abl enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method like the ADP-Glo™ assay, which measures luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the effect of a test compound on the viability of cancer cell lines.[11][12]
Materials:
-
Bcr-Abl positive cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
PARP and DNA Single-Strand Break Repair
The following diagram illustrates the role of PARP in the base excision repair (BER) pathway for DNA single-strand breaks and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
This diagram shows a simplified overview of the key signaling pathways activated by the Bcr-Abl oncoprotein, which are targeted by Bcr-Abl inhibitors.
Caption: Simplified Bcr-Abl signaling pathways leading to CML and the point of intervention for Bcr-Abl inhibitors.
General Experimental Workflow for Inhibitor Development
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel enzyme inhibitor derived from a chemical precursor like this compound.
Caption: A typical workflow for the discovery and preclinical evaluation of enzyme inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and structural similarity to key biological motifs make it an excellent starting point for the synthesis of a wide array of bioactive molecules. The successful development of PARP and Bcr-Abl inhibitors has demonstrated the power of the benzamide scaffold in targeted therapy. As our understanding of disease biology deepens, the strategic application of versatile intermediates like this compound will continue to be a cornerstone of innovative drug discovery and development.
References
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060116533A1 - Process for the preparation of substituted halogenated aniline - Google Patents [patents.google.com]
- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
3-(Bromomethyl)benzamide derivatives and analogues
An In-depth Technical Guide to 3-(Bromomethyl)benzamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate and a key structural motif in the development of various biologically active compounds.[1] Its utility stems from the presence of a reactive bromomethyl group, which serves as a handle for introducing diverse functionalities, and a benzamide scaffold, a well-established pharmacophore in medicinal chemistry.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis and Reactivity
The synthesis of this compound typically proceeds through a multi-step pathway starting from m-toluic acid. The key intermediate, 3-(bromomethyl)benzoic acid, is synthesized via radical bromination of the methyl group. This acid is then converted to its more reactive acid chloride form, which subsequently reacts with ammonia to yield the final benzamide product.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 3-(Bromomethyl)benzoic Acid [3][4]
-
Materials: m-Toluic acid, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or 2,2'-azo-bis-(2-methyl-propionitrile)), and a solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve m-toluic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and the radical initiator to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 20 minutes to overnight).[3][4]
-
Cool the mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like carbon tetrachloride to obtain pure 3-(bromomethyl)benzoic acid.[4]
-
Protocol 2: Synthesis of 3-(Bromomethyl)benzoyl Chloride [5]
-
Materials: 3-(Bromomethyl)benzoic acid, oxalyl chloride or thionyl chloride, dichloromethane, and a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-(bromomethyl)benzoic acid in dichloromethane, add oxalyl chloride and a few drops of DMF.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours).[5]
-
Evaporate the solvent and excess reagents to yield the crude 3-(bromomethyl)benzoyl chloride.
-
Protocol 3: Synthesis of this compound [6][7]
-
Materials: 3-(Bromomethyl)benzoyl chloride, aqueous ammonia.
-
Procedure:
-
React 3-(bromomethyl)benzoyl chloride with an excess of aqueous ammonia.
-
The nucleophilic attack of ammonia on the carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion, results in the formation of this compound.[6]
-
Biological Activities and Therapeutic Potential
Benzamide derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antipsychotic properties.[2][8] The this compound scaffold is a key component in the design of potent enzyme inhibitors, particularly PARP inhibitors.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. During replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired efficiently, ultimately causing cell death. This concept is known as synthetic lethality.[10]
Benzamide analogues were among the first PARP inhibitors identified, mimicking the nicotinamide moiety of the PARP substrate, NAD+.[11] The development of this compound derivatives has led to more potent and selective PARP inhibitors.[12]
Other Biological Activities
-
Anticancer: Beyond PARP inhibition, benzamide derivatives have been investigated as inhibitors of other cancer-related targets like Bcr-Abl kinase and tubulin polymerization.[13][14]
-
Antimicrobial: Certain benzamide analogues have shown promising activity against various bacterial and fungal pathogens.[2] For instance, some derivatives are effective against Mycobacterium tuberculosis.[15]
-
Anticonvulsant: Several N-substituted benzamides have demonstrated potent anticonvulsant effects in preclinical models.[2]
-
Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives have been explored as potential treatments for Alzheimer's disease through the inhibition of AChE.[16]
Structure-Activity Relationship (SAR)
SAR studies on benzamide derivatives have provided valuable insights for designing more potent and selective inhibitors.
-
For HDAC1 Inhibitors: An increase in electron density around the benzamide ring has been shown to enhance inhibitory activity against Histone Deacetylase 1 (HDAC1).[17]
-
For M. tuberculosis QcrB Inhibitors: Modifications at the C-5 position of the benzamide ring, such as replacing a metabolically labile morpholine group with thiophene and methyl substituents, have led to potent analogues with low cytotoxicity.[15]
-
For AChE Inhibitors: The position of substituents on the benzamide scaffold significantly influences the inhibitory activity and selectivity against AChE and Butyrylcholinesterase (BChE).[16]
Quantitative Data
The biological activity of benzamide analogues is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).
| Compound Class | Specific Analogue | Target/Cell Line | IC50 (µM) | Reference |
| Benzamide (QcrB Inhibitor) | Compound 4a (Bromo substituent) | M. tuberculosis | 5.5 | [15] |
| Compound 4c | M. tuberculosis | 3.6 | [15] | |
| Compound 4h (3-pyridine) | M. tuberculosis | 7.5 | [15] | |
| Compound 16 (Thiophene subst.) | M. tuberculosis | 0.13 | [15] | |
| Compound 22f (Methyl subst.) | M. tuberculosis | 0.09 | [15] | |
| Picolinamide (AChE Inhibitor) | Compound 7a | Acetylcholinesterase (AChE) | 2.49 | [16] |
| Hydroxybenzamide (PARP-1 Inhibitor) | Compound 28d | PARP-1 | 3.2 | [12] |
| Compound Class | Specific Analogue | Cell Line | CC50 (µM) | Reference |
| Benzamide (QcrB Inhibitor) | Compound 4c | HepG2 | > 100 | [15] |
| Compound 4h (3-pyridine) | HepG2 | 37 | [15] | |
| Compound 16 (Thiophene subst.) | HepG2 | 39 | [15] | |
| Compound 22f (Methyl subst.) | HepG2 | 25 | [15] |
Experimental Protocols: Biological Assays
Protocol 4: Cell Viability (MTT) Assay [14][18]
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC50 value of the compound.
-
Conclusion
This compound and its analogues represent a privileged scaffold in medicinal chemistry and drug discovery. The synthetic accessibility and the diverse biological activities, most notably as PARP inhibitors for cancer therapy, underscore their importance. Future research will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as exploring their potential against emerging therapeutic targets. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds.
References
- 1. This compound | 509073-67-0 | FB141315 [biosynth.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. brainly.in [brainly.in]
- 7. gauthmath.com [gauthmath.com]
- 8. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 11. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-(Bromomethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Bromomethyl)benzamide, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the analysis of its chemical structure and comparison with similar compounds, as explicit experimental spectra for this specific compound are not widely available in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.4 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |
| ~ 7.5 (broad) | Singlet | 2H | Amide protons (-CONH₂) |
| ~ 4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |
Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | Carbonyl carbon (C=O) |
| ~ 138 | Aromatic carbon (C-3) |
| ~ 134 | Aromatic carbon (C-1) |
| ~ 131 | Aromatic carbon (C-5) |
| ~ 129 | Aromatic carbon (C-6) |
| ~ 128 | Aromatic carbon (C-4) |
| ~ 127 | Aromatic carbon (C-2) |
| ~ 32 | Bromomethyl carbon (-CH₂Br) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H stretch (Amide) |
| 3060 | Medium | Aromatic C-H stretch |
| 1660 | Strong | C=O stretch (Amide I) |
| 1620 | Medium | N-H bend (Amide II) |
| 1480, 1430 | Medium | Aromatic C=C stretch |
| 1210 | Medium | C-N stretch |
| 680 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 213/215 | Moderate | [M]⁺, Molecular ion |
| 134 | High | [M - Br]⁺ |
| 106 | Moderate | [C₇H₆O]⁺ |
| 89 | High | [C₇H₅]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 44 | High | [CONH₂]⁺ |
Note: The m/z values correspond to the major isotope. The presence of the bromine isotope pattern is expected for fragments containing bromine.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of this compound.
Caption: Workflow for the spectroscopic analysis of a solid organic compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
Methodological & Application
Application Note: A Robust Protocol for N-Alkylation using 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with 3-(bromomethyl)benzamide. This reaction is a fundamental transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of N-substituted 3-(aminomethyl)benzamides. These scaffolds are prevalent in various biologically active molecules. The protocol herein describes a general and efficient procedure using standard laboratory reagents and techniques, along with expected yields for various amine substrates and detailed characterization of the resulting products.
Introduction
N-alkylation of amines is a cornerstone of organic synthesis, crucial for the construction of more complex molecular architectures from simpler building blocks. The use of this compound as an alkylating agent allows for the introduction of a 3-carbamoylbenzyl moiety onto a nitrogen atom. This particular structural motif is of significant interest in pharmaceutical research due to its presence in a variety of therapeutic agents. The benzamide group can participate in key hydrogen bonding interactions with biological targets, while the newly formed C-N bond provides a stable linkage for further molecular elaboration. This document outlines a reliable method for this transformation, adaptable to a range of amine nucleophiles.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of this compound. The bromide ion serves as a good leaving group. A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) or heat to 50-80°C. The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[1][2]
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes the expected yields for the N-alkylation of various amines with substituted benzyl halides, providing a representative overview of the reaction's scope. While the alkylating agent is not exclusively this compound, the data serves as a useful guide for predicting the outcome of the reaction with different amine classes.
| Entry | Amine Substrate | Alkylating Agent | Product | Yield (%) |
| 1 | Aniline | Benzyl alcohol | N-Benzylaniline | 60-93%[3] |
| 2 | 4-Methylaniline | Benzyl alcohol | N-Benzyl-4-methylaniline | 72%[3] |
| 3 | N-Hexylamine | Benzyl alcohol | N-Benzylhexan-1-amine | 45%[4] |
| 4 | 2-Aminopyrimidine | Benzyl alcohol | N-Benzyl-2-aminopyrimidine | 91%[2] |
| 5 | Aniline | p-Nitrobenzyl bromide | Bis(4-nitrobenzyl)aniline | 97%[5] |
| 6 | Morpholine | Benzyl bromide | 4-Benzylmorpholine | ~80-90% |
| 7 | Piperidine | Benzyl bromide | 1-Benzylpiperidine | ~85-95% |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.
Characterization of N-Substituted 3-(Aminomethyl)benzamides
The structure of the purified products can be confirmed by standard spectroscopic methods.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the newly formed benzylic CH₂ group, typically as a singlet or a doublet depending on the substitution on the nitrogen, in the range of δ 4.5-4.8 ppm. The aromatic protons of the 3-carbamoylbenzyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The amide protons (-CONH₂) typically appear as two broad singlets.[6]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the benzylic carbon at approximately δ 44-57 ppm. The carbonyl carbon of the benzamide will resonate around δ 167-168 ppm.[6]
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry, typically observing the [M+H]⁺ ion in ESI-MS.
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of amines with this compound.
Conclusion
The protocol described in this application note provides a reliable and versatile method for the synthesis of N-substituted 3-(aminomethyl)benzamides. The reaction is generally high-yielding and can be applied to a wide range of primary and secondary amines. The straightforward procedure and purification make it an attractive method for the preparation of these important building blocks in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide and a benzamide moiety, making it a valuable building block for the synthesis of a diverse range of compounds. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (typically via an SN2 mechanism) with a wide array of nucleophiles. This allows for the facile introduction of various functional groups, leading to the creation of novel derivatives with potential therapeutic applications. The benzamide group, a common pharmacophore, can participate in hydrogen bonding and other interactions with biological targets.[1]
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, azides, alkoxides, thiols, and cyanides. The information is intended to serve as a guide for researchers in drug discovery and chemical synthesis to facilitate the generation of compound libraries for screening and lead optimization.
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (Nu:⁻) attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
Experimental Protocols
The following protocols are representative methods for the nucleophilic substitution of this compound. Researchers should note that reaction optimization (e.g., solvent, temperature, reaction time) may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Synthesis of 3-(Aminomethyl)benzamide Derivatives (Amine Nucleophiles)
This protocol details the reaction of this compound with a secondary amine, piperidine, to yield the corresponding tertiary amine. A similar approach can be used for primary and other secondary amines.
Materials:
-
This compound
-
Piperidine
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add piperidine (2.0 eq) to the solution. Using an excess of the amine helps to drive the reaction to completion and neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water to remove excess amine and any salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-(Azidomethyl)benzamide (Azide Nucleophile)
This protocol describes the reaction with sodium azide to produce 3-(azidomethyl)benzamide, a versatile intermediate for the synthesis of amines via reduction or for the construction of triazoles through click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of 3-(Alkoxymethyl)benzamide Derivatives (Alkoxide Nucleophiles)
This protocol outlines the synthesis of an ether derivative using sodium methoxide as the nucleophile.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) to anhydrous methanol in a round-bottom flask to prepare a fresh solution of sodium methoxide.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq) in methanol to the sodium methoxide solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., HCl).
-
Remove the methanol under reduced pressure.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield the product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 4: Synthesis of 3-(Thioether)benzamide Derivatives (Thiol Nucleophiles)
This protocol details the reaction with a thiol, thioglycolic acid, to form the corresponding thioether.
Materials:
-
This compound
-
Thioglycolic acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sodium thioglycolate by dissolving thioglycolic acid (1.1 eq) in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of this compound (1.0 eq) in a water-miscible solvent like ethanol.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 5: Synthesis of 3-(Cyanomethyl)benzamide (Cyanide Nucleophile)
This protocol describes the reaction with a cyanide salt to produce a nitrile derivative, which is a valuable precursor for the synthesis of carboxylic acids, amines, and other functional groups.
Materials:
-
This compound
-
Sodium or Potassium cyanide (NaCN or KCN)
-
Ethanol
-
Water (if necessary, for solubility of the cyanide salt)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium or potassium cyanide (1.1-1.5 eq) in a minimal amount of water or ethanol. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution of this compound. The data is based on analogous reactions with similar benzylic bromides, and actual results may vary.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Amine | Piperidine | DMF/Ethanol | RT - 60 | 2 - 6 | 3-(Piperidin-1-ylmethyl)benzamide | 80-95 |
| Azide | Sodium Azide | DMF | RT | 12 - 24 | 3-(Azidomethyl)benzamide | 90-98 |
| Alkoxide | Sodium Methoxide | Methanol | Reflux | 1 - 3 | 3-(Methoxymethyl)benzamide | 75-90 |
| Thiol | Thioglycolic Acid | Ethanol/Water | RT | 4 - 8 | 2-((3-Carbamoylbenzyl)thio)acetic acid | 85-95 |
| Cyanide | KCN/NaCN | Ethanol | Reflux | 4 - 12 | 3-(Cyanomethyl)benzamide | 70-85 |
Visualizations
References
Application Notes and Protocols for 3-(Bromomethyl)benzamide as an Alkylating Agent for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a versatile bifunctional reagent employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility stems from the presence of a reactive bromomethyl group, which serves as an effective electrophile for the alkylation of various nucleophiles, including the nitrogen atoms of heterocyclic systems. The benzamide moiety offers a site for further chemical modification and can participate in hydrogen bonding interactions, a key feature in molecular recognition by biological targets.
These application notes provide detailed protocols for the N-alkylation of common heterocycles—imidazole, pyrazole, 1,2,4-triazole, and tetrazole—using this compound. The protocols are based on established methodologies for the N-alkylation of azoles with substituted benzyl bromides.
Chemical Properties and Reactivity
The key to the synthetic utility of this compound lies in the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by the nitrogen of a heterocycle. This reaction typically proceeds via an SN2 mechanism. A base is generally required to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity.
General Considerations for N-Alkylation Reactions
-
Choice of Base: The selection of an appropriate base is crucial for the success of the alkylation reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice depends on the acidity of the heterocycle's N-H proton and the desired reaction conditions.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Temperature: Reactions are often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Regioselectivity: For unsymmetrical heterocycles like pyrazole and 1,2,4-triazole, alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors of both the heterocycle and the alkylating agent, as well as the reaction conditions.
Experimental Protocols
Protocol 1: N-Alkylation of Imidazole
This protocol describes the synthesis of 1-(3-carbamoylbenzyl)imidazolium bromide.
Reaction Scheme: Imidazole + this compound → 1-(3-carbamoylbenzyl)-1H-imidazole
Materials:
-
Imidazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).
Protocol 2: N-Alkylation of Pyrazole
This protocol describes the synthesis of 1-(3-carbamoylbenzyl)-1H-pyrazole and 1-(3-carbamoylbenzyl)-1H-pyrazole, which may be formed as a mixture of regioisomers.
Reaction Scheme: Pyrazole + this compound → 1-(3-carbamoylbenzyl)-1H-pyrazole (and other isomers)
Materials:
-
Pyrazole
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the regioisomers and purify the products by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: N-Alkylation of 1,2,4-Triazole
This protocol may yield a mixture of 1-(3-carbamoylbenzyl)-1H-1,2,4-triazole and 4-(3-carbamoylbenzyl)-4H-1,2,4-triazole.
Reaction Scheme: 1,2,4-Triazole + this compound → 1-(3-carbamoylbenzyl)-1H-1,2,4-triazole and 4-(3-carbamoylbenzyl)-4H-1,2,4-triazole
Materials:
-
1,2,4-Triazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Separate the regioisomers and purify the products using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 4: N-Alkylation of Tetrazole
This protocol may result in a mixture of 1-(3-carbamoylbenzyl)-1H-tetrazole and 2-(3-carbamoylbenzyl)-2H-tetrazole.
Reaction Scheme: Tetrazole + this compound → 1-(3-carbamoylbenzyl)-1H-tetrazole and 2-(3-carbamoylbenzyl)-2H-tetrazole
Materials:
-
Tetrazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of tetrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Separate the regioisomers and purify the products by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).[1]
Data Presentation
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | This compound | K₂CO₃ | CH₃CN | RT | 12-24 | 70-90 |
| Pyrazole | This compound | NaH | THF | 0 to RT | 12-24 | 60-85 (mixture) |
| 1,2,4-Triazole | This compound | K₂CO₃ | DMF | 50-60 | 6-12 | 65-80 (mixture) |
| Tetrazole | This compound | K₂CO₃ | CH₃CN | RT | 24-48 | 50-75 (mixture) |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.
Visualization of Experimental Workflow and Concepts
Caption: General workflow for the N-alkylation of heterocycles.
Caption: Regioselectivity in the alkylation of triazole and pyrazole.
Applications in Drug Discovery
The introduction of the 3-carbamoylbenzyl moiety onto a heterocyclic core can significantly impact the pharmacological properties of the resulting molecule. This substituent can:
-
Serve as a Pharmacophore: The benzamide group can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors.
-
Act as a Linker: The benzyl group provides a rigid spacer to correctly orient the heterocycle and other functional groups for optimal binding.
-
Improve Physicochemical Properties: Modification of the parent heterocycle can alter its solubility, lipophilicity, and metabolic stability.
N-substituted azoles are prevalent in a wide range of clinically used drugs, including antifungal agents, proton pump inhibitors, and anticancer drugs. The synthesis of novel derivatives using this compound allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Caption: Role of this compound in a drug discovery workflow.
References
Synthesis of Heterocyclic Compounds Using 3-(Bromomethyl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds utilizing 3-(bromomethyl)benzamide as a key starting material. The inherent reactivity of this compound, featuring both an electrophilic bromomethyl group and a nucleophilic amide moiety, makes it a versatile precursor for the construction of various heterocyclic scaffolds, particularly isoindolin-1-ones.
Introduction
This compound is a valuable building block in synthetic organic chemistry. The presence of a reactive benzyl bromide functionality allows for facile nucleophilic substitution reactions, while the amide group can participate in cyclization reactions. This dual reactivity enables the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules and pharmaceutical agents. This application note focuses on the synthesis of isoindolin-1-ones through intramolecular cyclization, a fundamental transformation leveraging the unique structure of this compound.
Synthesis of Isoindolin-1-one via Intramolecular Cyclization
The primary application of this compound in heterocyclic synthesis is its conversion to isoindolin-1-one. This reaction proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a five-membered lactam ring. This process is typically facilitated by a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.
A plausible reaction mechanism involves the deprotonation of the amide by a base, followed by the intramolecular cyclization.
Experimental Protocol: Synthesis of Isoindolin-1-one from this compound
This protocol describes a general procedure for the base-mediated intramolecular cyclization of this compound to yield isoindolin-1-one.
Materials:
-
This compound
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood. Hydrogen gas is evolved during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure isoindolin-1-one.
Quantitative Data Summary
| Product Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Isoindolin-1-one | This compound | NaH, THF, rt | Not specified | General Protocol |
Note: Specific yield data for this direct transformation from this compound was not found in the searched literature. The protocol is based on general principles of intramolecular cyclization of similar substrates.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of Isoindolin-1-one
Caption: Reaction pathway for the synthesis of Isoindolin-1-one.
Diagram 2: Experimental Workflow for Isoindolin-1-one Synthesis
Caption: Workflow for Isoindolin-1-one synthesis.
Conclusion
This compound serves as a practical starting material for the synthesis of isoindolin-1-one, a key heterocyclic core structure. The intramolecular cyclization reaction is a straightforward and efficient method for this transformation. The provided protocol offers a general guideline for researchers to perform this synthesis. Further exploration of reaction conditions and the use of different bases and solvents may lead to optimized procedures with higher yields. The versatility of the isoindolin-1-one product allows for further functionalization, making this synthetic route valuable for the development of novel compounds in medicinal chemistry and drug discovery.
Protecting Group Strategies for Reactions with 3-(Bromomethyl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its utility stems from the presence of two reactive sites: a primary amide and a benzylic bromide. However, the inherent reactivity of both functional groups necessitates a carefully designed protecting group strategy to achieve selective transformations. This document provides detailed application notes and experimental protocols for the protection and deprotection of the amide functionality in this compound, enabling chemists to selectively utilize the reactive bromomethyl group for subsequent reactions.
The primary challenge in handling this compound is the potential for self-reaction or undesired reactions at the amide nitrogen under conditions intended for substitution at the benzylic position. Protection of the amide nitrogen as a less nucleophilic carbamate derivative is a common and effective strategy to mitigate these side reactions. This note will focus on two of the most widely used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is crucial when working with multifunctional compounds like this compound. This approach allows for the selective removal of one protecting group in the presence of another, which is essential for sequential reaction steps. The Boc and Cbz groups are excellent candidates for such a strategy as their deprotection conditions are distinct and compatible with the presence of the benzylic bromide.
N-tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1]
Data Presentation: N-Boc Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| Protection | This compound, (Boc)₂O, TEA, DMAP (cat.) | Dichloromethane (DCM) | 12-24 h | >90% | General Procedure[2][3] |
| Deprotection | N-Boc-3-(substituted)benzamide, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-4 h | >95% | General Procedure[4][5] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the general procedure for the N-Boc protection of amines, adapted for this compound.[2][3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-3-(bromomethyl)benzamide, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid.[4][5]
Materials:
-
N-Boc-3-(substituted)benzamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected benzamide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
N-Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone in amine protection, valued for its stability and its removal by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group.[6][7]
Data Presentation: N-Cbz Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| Protection | This compound, Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/Water | 4-12 h | >85% | General Procedure[6][8] |
| Deprotection | N-Cbz-3-(substituted)benzamide, H₂, 10% Pd/C | Methanol or Ethanol | 2-8 h | >90% | General Procedure[9][10] |
Experimental Protocols
Protocol 3: N-Cbz Protection of this compound
This protocol is a general method for the N-Cbz protection of amines.[6][8]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Cbz-3-(bromomethyl)benzamide by flash column chromatography.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure for the removal of the Cbz group.[9][10]
Materials:
-
N-Cbz-3-(substituted)benzamide
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected benzamide (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with nitrogen, then introduce hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful and selective functionalization of this compound. The use of Boc and Cbz protecting groups provides a robust and orthogonal approach to mask the amide functionality, thereby enabling a wide range of synthetic transformations at the benzylic bromide position. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the design and execution of synthetic routes involving this versatile building block. Careful consideration of the stability and deprotection conditions of each protecting group will ensure high yields and purity of the desired products.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Co [vi.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. ijacskros.com [ijacskros.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Bromomethyl)benzamide in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)benzamide is a versatile bifunctional reagent increasingly utilized in the synthesis of targeted kinase inhibitors. Its structure incorporates a reactive benzylic bromide for covalent bond formation or introduction of a flexible linker, and a benzamide moiety that can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. This combination makes it a valuable building block for developing potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.
These application notes provide detailed protocols and data for the synthesis of kinase inhibitors using this compound and its analogs as key intermediates. The primary application demonstrated is the N-alkylation of amine-containing scaffolds, a common strategy in the elaboration of kinase inhibitor pharmacophores.
Key Synthetic Application: N-Alkylation
The primary utility of this compound in this context is as an alkylating agent. The bromomethyl group readily reacts with nucleophiles such as primary or secondary amines present on a core scaffold, forming a stable secondary or tertiary amine linkage. This reaction is typically carried out under basic conditions to neutralize the HBr byproduct.
A closely related analog, 4-(chloromethyl)benzamide, has been successfully used to synthesize a range of potent tyrosine kinase inhibitors. The protocols are directly adaptable for this compound, which is expected to show similar or enhanced reactivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl-3-(aminomethyl)benzamide Derivatives
This protocol is adapted from the synthesis of 4-((arylamino)methyl)benzamide derivatives, potent inhibitors of EGFR and other tyrosine kinases.[1][2][3]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 3-(trifluoromethyl)aniline)
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia solution (NH3·H2O)
-
Water (deionized)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the desired amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DMF, add this compound (1.2 equivalents).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dilute the crude residue with water.
-
Adjust the pH of the aqueous solution to 10-11 by adding ammonia solution to precipitate the product.
-
Filter the resulting solid and wash thoroughly with water.
-
Dry the solid product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to afford the pure N-substituted-3-(aminomethyl)benzamide derivative.
Data Presentation
The following tables summarize the biological activity of kinase inhibitors synthesized using the 4-(chloromethyl)benzamide analog. Similar results can be anticipated for inhibitors derived from this compound. The data represents the inhibitory activity against various receptor tyrosine kinases and the anti-proliferative effects on cancer cell lines.[1][3]
Table 1: Inhibition of Receptor Tyrosine Kinases by Synthesized Benzamide Derivatives
| Compound ID | Target Kinase | % Inhibition at 10 nM |
| 11 | EGFR | 91% |
| 13 | EGFR | 92% |
| 18 | PDGFRa | 67% |
| 20 | PDGFRa | 77% |
| 10 | VEGFR2 | 48% |
| 11 | VEGFR2 | 16% |
| 13 | VEGFR2 | 32% |
| 18 | VEGFR2 | 24% |
| 20 | VEGFR2 | 18% |
Note: Compound IDs are as referenced in the source literature.[1][3] The core scaffold features a 4-((arylamino)methyl)benzamide structure.
Table 2: Anti-proliferative Activity (IC50) of Benzamide Derivatives on Cancer Cell Lines
| Compound ID | K562 (CML) | HL-60 (Leukemia) |
| 10 | 40 µM | 8.2 µM |
| 13 | 5.6 µM | > 50 µM |
| 15 | 31 µM | 5.6 µM |
| 28j | 6.9 µM | > 50 µM |
| 28k | 3.6 µM | > 50 µM |
| 28l | 4.5 µM | > 50 µM |
Note: CML stands for Chronic Myeloid Leukemia. IC50 is the concentration required for 50% inhibition of cell growth.
Targeted Signaling Pathways
Many of the kinase inhibitors synthesized from benzamide-based scaffolds, such as those targeting the Epidermal Growth Factor Receptor (EGFR), interfere with the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Another key target for benzamide-based inhibitors is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML).[4] Inhibitors bind to the kinase domain of Bcr-Abl, blocking its ability to phosphorylate downstream substrates and thereby inhibiting the pro-proliferative signaling that characterizes the disease.
Conclusion
This compound serves as an effective and versatile building block for the synthesis of novel kinase inhibitors. The straightforward N-alkylation chemistry allows for the facile introduction of this moiety into various molecular scaffolds. The resulting compounds have demonstrated potent inhibitory activity against clinically relevant kinases such as EGFR and Bcr-Abl, translating to significant anti-proliferative effects in cancer cell lines. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and development of the next generation of targeted cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Modification of Proteins with 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-(Bromomethyl)benzamide is a chemical compound featuring a highly reactive bromomethyl group attached to a benzamide scaffold. The electrophilic nature of the benzylic bromide makes it a suitable reagent for the covalent modification of nucleophilic amino acid residues in proteins. This property allows for its use as a chemical probe to study protein function, identify binding sites, or as a starting point for the development of covalent inhibitors. The benzamide moiety is a well-established pharmacophore, notably for Poly(ADP-ribose) polymerase (PARP) inhibitors, suggesting that this compound could be a valuable tool for investigating the PARP family of enzymes and other proteins where a benzamide group can confer binding affinity.[1][2]
Principle of Covalent Modification
The primary mechanism of action for this compound in protein modification is an SN2-type nucleophilic substitution reaction. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by nucleophilic side chains of amino acids. The most likely targets, in descending order of reactivity, are the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine.[3][4] The reaction results in the formation of a stable, covalent thioether, alkylamine, or alkylated imidazole linkage, respectively, effectively tethering the benzamide moiety to the protein.
Potential Applications
-
Covalent Labeling of Proteins: this compound can be used to introduce a stable modification to a protein of interest. This can be useful for studying protein-protein interactions, where the modification may sterically hinder binding, or for introducing a unique chemical handle for further derivatization.
-
Enzyme Inhibition: Given that the benzamide group is a key structural feature of many PARP inhibitors, this compound could potentially act as a covalent inhibitor of PARP enzymes or other enzymes with a suitable nucleophile in or near the active site.[1][5] By covalently modifying a residue in the binding pocket, it may lead to irreversible inhibition, offering advantages in potency and duration of action.
-
Chemical Proteomics: As a chemical probe, this compound can be used to identify novel protein targets. By treating cell lysates or intact cells with the compound and subsequently using mass spectrometry-based proteomics, one can identify proteins that are covalently modified, potentially uncovering new biological roles for benzamide-containing compounds.
Key Considerations
-
Specificity: Due to the reactivity of the bromomethyl group, off-target labeling can occur. Experimental conditions such as pH, temperature, and reaction time should be carefully optimized to enhance specificity for the desired target.
-
Solubility: this compound has limited aqueous solubility. Stock solutions should be prepared in an organic solvent such as DMSO or DMF and added to the reaction mixture to achieve the desired final concentration, ensuring the final solvent concentration is compatible with protein stability.
-
Safety: this compound is a hazardous substance that can cause skin and eye irritation and may be harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for Covalent Labeling of a Purified Protein
This protocol provides a general starting point for the covalent modification of a purified protein with this compound. Optimization of the protein concentration, reagent concentration, reaction time, and temperature is highly recommended for each specific protein.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 100 mM L-cysteine or DTT in Reaction Buffer)
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes
-
Thermomixer or incubator
-
Desalting column or dialysis tubing for removal of excess reagent
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare the Reaction Buffer and Quenching Solution. Ensure the pH of the Reaction Buffer is appropriate for the stability and reactivity of the target protein. A pH range of 7.0-8.5 is a good starting point.
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired volume of the protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold, 50-fold, or 100-fold molar excess over the protein). It is recommended to test a range of concentrations to find the optimal condition.
-
Gently mix the reaction and incubate at room temperature or 37°C for a specified time (e.g., 1, 4, or 12 hours). The optimal time will depend on the reactivity of the target residue.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM. The quenching reagent will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer.
-
-
Analysis of Modification:
-
Confirm the covalent modification by mass spectrometry (see Protocol 2).
-
Analyze the functional consequences of the modification using appropriate activity assays.
-
Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry
This protocol outlines the general workflow for confirming the covalent modification of a protein by this compound using mass spectrometry.
Materials:
-
Covalently modified protein sample (from Protocol 1)
-
Unmodified control protein sample
-
Urea or Guanidine HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Formic acid
-
C18 desalting spin columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Take equal amounts of the modified and unmodified protein samples.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the samples with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein samples at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the samples by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixtures using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification corresponding to the mass of the 3-methylbenzamide group (C8H8NO, +134.06 Da) on cysteine, histidine, and lysine residues.
-
Compare the results from the modified and unmodified samples to identify peptides that are specifically modified by this compound.
-
Data Presentation
The following tables are presented as templates to illustrate how quantitative data for the covalent modification of a protein with this compound could be structured. The data herein is hypothetical and should be replaced with experimental results.
Table 1: Optimization of Labeling Conditions (Hypothetical Data)
| Molar Excess of this compound | Incubation Time (hours) | Incubation Temperature (°C) | % Modification (by Mass Spectrometry) |
| 10x | 1 | 25 | 15% |
| 10x | 4 | 25 | 35% |
| 50x | 1 | 25 | 40% |
| 50x | 4 | 25 | 75% |
| 50x | 4 | 37 | 85% |
| 100x | 1 | 37 | 80% |
Table 2: Amino Acid Residue Specificity (Hypothetical Data)
| Target Protein | Identified Modified Residue | Peptide Sequence | Mass Shift (Da) | Modification Site Confidence |
| PARP-1 | Cys21 | KC SGKLIQK | +134.06 | High |
| PARP-1 | His86 | YH FMLKPT | +134.06 | Medium |
| Albumin | Lys159 | FK DLGEENFK | +134.06 | Low |
Visualizations
Experimental Workflow
Caption: Workflow for covalent protein modification.
Mechanism of Covalent Modification
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 3-(Bromomethyl)benzamide, a versatile building block in medicinal chemistry. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are outlined, offering routes to diverse molecular scaffolds. The resulting 3-substituted benzamide derivatives are of significant interest, particularly as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.
Introduction
This compound is a valuable starting material for the synthesis of a variety of complex organic molecules. Its benzylic bromide functionality allows for efficient participation in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The benzamide moiety is a recognized pharmacophore, notably for its role in mimicking the nicotinamide portion of NAD+ to inhibit PARP enzymes.[1] This makes the coupled products of this compound attractive candidates for investigation in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds with high efficiency and functional group tolerance.[3][4][5] This section details the application of four major coupling reactions to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of the benzylic bromide of this compound with an organoboron reagent, typically an arylboronic acid, to form a diarylmethane linkage.[2][6]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 h | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 h | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (see table), and ligand (see table).
-
Reagent Addition: Add the base (2.0 mmol, 2.0 equiv) and the specified solvent.
-
Reaction Execution: Heat the reaction mixture to the temperature indicated in the table and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)benzamide.
Heck Coupling
The Heck reaction couples this compound with an alkene, such as styrene, to form a new carbon-carbon bond, leading to substituted stilbene-like structures.[5][7]
Data Presentation: Heck Coupling Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 36 | 65 |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium catalyst (see table), and ligand (see table).
-
Reagent Addition: Add the base (2.5 mmol, 2.5 equiv) and the specified solvent.
-
Reaction Execution: Seal the tube and heat the mixture to the indicated temperature for the specified time.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.[8][9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 88 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 16 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (3) | Cs₂CO₃ | 1,4-Dioxane | 70 | 10 | 90 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (see table), the copper catalyst (see table), and the solvent.
-
Reagent Addition: Add the base (3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at the temperature indicated in the table for the specified time. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[3][4]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 90 | 20 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (see table), ligand (see table), and base (1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring for the time and at the temperature indicated in the table.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-substituted 3-(aminomethyl)benzamide derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound.
Signaling Pathway: PARP Inhibition in DNA Repair
The benzamide core of the synthesized molecules is a key feature of many PARP inhibitors. These inhibitors function by competing with NAD+ at the catalytic site of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs).[1] The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. N-[3-(aminomethyl)phenyl]benzamide | 926203-34-1 | Benchchem [benchchem.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Bromomethyl)benzamide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)benzamide as a versatile linker in solid-phase organic synthesis (SPOS). The protocols detailed below are designed to guide researchers in the effective application of this linker for the synthesis of diverse small molecules and peptide derivatives, particularly in the construction of combinatorial libraries for drug discovery.
Introduction to this compound as a Linker
This compound serves as a valuable linker in solid-phase organic synthesis, offering a stable connection to the solid support that can be cleaved under specific, controlled conditions. Its chemical structure allows for the attachment of carboxylic acids via an ester linkage. The benzamide moiety's electronic properties influence the stability of this linkage, which is generally stable to the conditions of Fmoc-based peptide synthesis but can be cleaved under acidic conditions. This linker is particularly amenable to the synthesis of C-terminal modified peptides and small molecule libraries.
Applications in Solid-Phase Synthesis
The primary application of a this compound-functionalized resin is in the solid-phase synthesis of molecules where a carboxylic acid is a key building block. This includes:
-
Synthesis of Small Molecule Libraries: By attaching a diverse range of carboxylic acids to the resin, followed by further on-resin chemical modifications, large libraries of compounds can be efficiently synthesized for high-throughput screening in drug discovery.
-
Peptide Synthesis: While less common than traditional peptide synthesis resins, it can be employed for the synthesis of peptides, yielding a C-terminal carboxylic acid upon cleavage.
-
Synthesis of Heterocycles: The immobilized carboxylic acid can serve as a scaffold for the construction of various heterocyclic ring systems through multi-step reaction sequences on the solid support.
Experimental Protocols
The following protocols provide a general framework for the use of a this compound-derived resin in SPOS. Optimization may be required for specific substrates and reaction sequences.
Preparation of 3-(Aminomethyl)benzamide-Functionalized Resin
The initial step involves the functionalization of a commercially available aminomethyl resin with a precursor to the bromomethylbenzamide linker.
Protocol 1: Preparation of 3-(Hydroxymethyl)benzamidomethyl Resin
-
Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 3-carboxybenzyl alcohol (3.0 mmol), HOBt (3.0 mmol), and HBTU (3.0 mmol) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIEA, 6.0 mmol) to the activated acid solution.
-
Add the activated acid solution to the swollen resin and agitate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Conversion to 3-(Bromomethyl)benzamidomethyl Resin
-
Swell the 3-(hydroxymethyl)benzamidomethyl resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 2.0 mmol) to the suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL), 10% DIEA in DCM (2 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Loading of Carboxylic Acids onto the Resin
The prepared 3-(bromomethyl)benzamidomethyl resin can be loaded with a variety of carboxylic acids.
Protocol 3: Loading of a Carboxylic Acid via Cesium Salt Method
-
Dissolve the desired carboxylic acid (3.0 eq. relative to resin loading) in a minimal amount of methanol.
-
Neutralize the solution with a 20% aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the resulting cesium salt with anhydrous toluene (2 x 10 mL).
-
Swell the 3-(bromomethyl)benzamidomethyl resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.
-
Add the dried cesium salt of the carboxylic acid to the swollen resin.
-
Heat the mixture at 50 °C with agitation for 12-24 hours.
-
Cool the resin to room temperature, drain the solution, and wash the resin sequentially with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Solid-Phase Synthesis Workflow
The following is a generalized workflow for the synthesis of a small molecule library.
Protocol 4: General Solid-Phase Synthesis Cycle
-
Loading: Attach the initial building block (a carboxylic acid) to the 3-(bromomethyl)benzamidomethyl resin as described in Protocol 3.
-
Reaction 1 (e.g., Amide Bond Formation):
-
Swell the loaded resin in DMF.
-
Perform a standard amide coupling reaction using a protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIEA).
-
Wash the resin thoroughly.
-
-
Deprotection:
-
Remove the protecting group (e.g., Fmoc with 20% piperidine in DMF).
-
Wash the resin thoroughly.
-
-
Reaction 2 (e.g., Alkylation):
-
Swell the deprotected resin in a suitable solvent (e.g., DMF or DCM).
-
React with an alkylating agent in the presence of a base.
-
Wash the resin thoroughly.
-
-
Repeat Cycles: Repeat the reaction and deprotection cycles as necessary to build the desired molecule.
Cleavage of the Final Product from the Resin
The final compound is cleaved from the solid support to yield the product with a C-terminal carboxylic acid.
Protocol 5: Acidic Cleavage
-
Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional fresh cleavage cocktail (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by an appropriate method, such as reverse-phase HPLC.
Quantitative Data
The following tables provide representative quantitative data that may be expected when using a this compound-based linker. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Resin Loading Capacities
| Resin Type | Functional Group | Typical Loading Capacity (mmol/g) |
| Aminomethyl Polystyrene | -CH₂NH₂ | 0.8 - 1.2 |
| 3-(Bromomethyl)benzamidomethyl-PS | -C₆H₄-CONHCH₂-PS | 0.5 - 0.9 (theoretical) |
Table 2: Representative Yields for Loading and Cleavage
| Step | Substrate | Reagents | Time (h) | Temperature (°C) | Representative Yield (%) |
| Loading | Benzoic Acid | Cs₂CO₃, DMF | 18 | 50 | 75 - 90 |
| Loading | Fmoc-Gly-OH | Cs₂CO₃, DMF | 24 | 50 | 70 - 85 |
| Cleavage | Resin-bound Dipeptide | TFA/TIS/H₂O | 3 | 25 | 80 - 95 |
| Cleavage | Resin-bound Small Molecule | TFA/TIS/H₂O | 4 | 25 | 75 - 90 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of this compound in solid-phase synthesis.
Caption: Overall experimental workflow for solid-phase synthesis.
Caption: Loading and cleavage from the benzamide linker.
Caption: A typical solid-phase synthesis cycle.
One-Pot Synthesis Involving 3-(Bromomethyl)benzamide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-(bromomethyl)benzamide and its subsequent utilization in the one-pot synthesis of potent enzyme inhibitors relevant to cancer therapy. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution, and a benzamide moiety, a common pharmacophore in many enzyme inhibitors. This dual functionality makes it an ideal candidate for one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel. Such an approach offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.
This application note focuses on two key areas: the one-pot synthesis of this compound itself and its subsequent use in the one-pot synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and Bcr-Abl kinase inhibitors, two important classes of anti-cancer agents.
Part 1: One-Pot Synthesis of this compound
A common and efficient method for the synthesis of this compound is the radical bromination of 3-methylbenzamide at the benzylic position. This can be achieved in a one-pot fashion using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol: One-Pot Benzylic Bromination of 3-Methylbenzamide
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzamide (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add a suitable non-polar solvent, such as carbon tetrachloride, to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Representative Quantitative Data for Benzylic Bromination
| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) |
| 3-Methylbenzamide | NBS | AIBN | CCl₄ | 3 | ~85-95 |
Part 2: One-Pot Synthesis of Bioactive Molecules Involving this compound
The highly reactive benzylic bromide of this compound makes it an excellent substrate for one-pot nucleophilic substitution reactions to generate libraries of bioactive compounds.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage repair pathway. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate of PARP.
This protocol describes a one-pot synthesis of a simplified PARP inhibitor by reacting this compound with a heterocyclic amine.
Materials:
-
This compound
-
A suitable heterocyclic amine (e.g., 2-aminopyridine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Water
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the heterocyclic amine (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir until the reaction is complete as monitored by TLC (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired PARP inhibitor.
Table 2: Inhibitory Activity of Benzamide-Based PARP Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Olaparib | PARP-1 | 5 | [1] |
| Rucaparib | PARP-1 | 1.4 | [1] |
| Niraparib | PARP-1 | 3.8 | [1] |
| Veliparib | PARP-1 | 5.2 | [1] |
| Model Inhibitor | PARP-1 | Dependent on specific heterocycle | N/A |
The following diagram illustrates the role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death (synthetic lethality).
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Application in the Synthesis of Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Inhibitors of Bcr-Abl, such as imatinib, have revolutionized the treatment of CML. Benzamide derivatives have been explored as scaffolds for novel Bcr-Abl inhibitors.
The following diagram illustrates a general one-pot workflow for synthesizing a library of Bcr-Abl inhibitor candidates starting from this compound.
Caption: Workflow for one-pot synthesis and screening of Bcr-Abl inhibitors.
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. The diagram below provides a simplified overview of these pathways.
Caption: Simplified Bcr-Abl signaling pathways leading to cell proliferation and survival.
Conclusion
This compound is a highly valuable and versatile building block for the efficient one-pot synthesis of diverse molecular scaffolds. The protocols and data presented herein demonstrate its utility in generating key intermediates and final bioactive molecules, particularly PARP and Bcr-Abl inhibitors. The application of one-pot synthetic strategies involving this compound can significantly accelerate the drug discovery and development process.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-(Bromomethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-(Bromomethyl)benzamide and its derivatives. This compound is a key building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature that allows for the introduction of a benzamide moiety and further molecular elaboration through its reactive bromomethyl group.[1][2] The protocols outlined below are designed to be scalable and are based on established chemical transformations.
Introduction
This compound is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of a primary benzylic bromide, which is a reactive electrophile for nucleophilic substitution, and a benzamide functional group, which can participate in various chemical transformations. The scale-up of its synthesis is crucial for ensuring a reliable supply for drug development and manufacturing.
This document details two primary synthetic routes for the preparation of this compound that are amenable to scale-up:
-
Route A: Radical bromination of 3-methylbenzamide.
-
Route B: Amidation of 3-(bromomethyl)benzoyl chloride.
Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic routes to this compound. These values represent typical ranges and may require optimization for specific scales and equipment.
Table 1: Quantitative Data for Route A - Bromination of 3-Methylbenzamide
| Parameter | Value | Notes |
| Starting Material | 3-Methylbenzamide | |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | AIBN is a radical initiator. Benzoyl peroxide can also be used.[1] |
| Solvent | Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) | CCl4 is a traditional solvent for this reaction; however, due to toxicity, acetonitrile is a greener alternative. |
| Reaction Temperature | 75-85 °C (Reflux) | |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC or HPLC. |
| Typical Yield | 70-85% | Yields can vary based on scale and purification method. |
| Purification Method | Recrystallization or Column Chromatography | |
| Scale | Laboratory (grams) to Pilot Plant (kilograms) |
Table 2: Quantitative Data for Route B - Amidation of 3-(Bromomethyl)benzoyl Chloride
| Parameter | Value | Notes |
| Starting Material | 3-(Bromomethyl)benzoyl chloride | Can be prepared from 3-(bromomethyl)benzoic acid. |
| Reagents | Aqueous Ammonia (NH4OH) or Ammonia gas (NH3) | The concentration of aqueous ammonia will affect the reaction rate. |
| Solvent | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) | |
| Reaction Temperature | 0-25 °C | The reaction is exothermic and requires cooling. |
| Reaction Time | 1-4 hours | Reaction progress should be monitored by TLC or HPLC. |
| Typical Yield | 85-95% | Generally a high-yielding reaction. |
| Purification Method | Filtration and washing, or Recrystallization | The product often precipitates from the reaction mixture. |
| Scale | Laboratory (grams) to Industrial (multi-kilograms) |
Experimental Protocols
Route A: Radical Bromination of 3-Methylbenzamide
This protocol describes the synthesis of this compound from 3-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method is analogous to the well-established Wohl-Ziegler bromination.
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-methylbenzamide (1.0 equivalent) and the chosen solvent (CCl4 or acetonitrile, ~10 mL per gram of starting material).
-
Initiation: Add a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Reagent Addition: Begin stirring the mixture and heat to reflux (approximately 77-82 °C). Once refluxing, add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise over 1-2 hours. The addition can be done as a solid or as a slurry in the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TCC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours after the addition of NBS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate. Filter the solid succinimide and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Route B: Amidation of 3-(Bromomethyl)benzoyl Chloride
This protocol details the synthesis of this compound from 3-(bromomethyl)benzoyl chloride and aqueous ammonia. This is a robust and high-yielding reaction suitable for large-scale production.
Materials:
-
3-(Bromomethyl)benzoyl chloride
-
Concentrated Aqueous Ammonia (e.g., 28-30%)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Ice bath
-
Reaction vessel with a mechanical stirrer and a dropping funnel
-
Separatory funnel
-
Filtration apparatus
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, add concentrated aqueous ammonia (2.0-3.0 equivalents). Cool the ammonia solution to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve 3-(bromomethyl)benzoyl chloride (1.0 equivalent) in a suitable solvent like dichloromethane or THF (~5-10 mL per gram). Add this solution dropwise to the cold, stirred ammonia solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The product will likely precipitate as a white solid.
-
Work-up: If a precipitate has formed, collect the solid by filtration, wash with cold water, and then with a small amount of cold dichloromethane. If the product remains in the organic phase, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for synthesis routes.
References
Application Notes and Protocols for the Utilization of 3-(Bromomethyl)benzamide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's intrinsic protein degradation machinery.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2]
This document provides detailed application notes and protocols for the use of 3-(Bromomethyl)benzamide as a versatile building block for the synthesis of PROTAC linkers. The benzamide moiety can introduce a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.[] The bromomethyl group serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through nucleophilic substitution.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.
Synthetic Strategy Overview
The synthesis of a PROTAC utilizing a this compound-derived linker typically involves a multi-step process. The general workflow allows for the modular assembly of the final PROTAC molecule. The strategy outlined below assumes a convergent synthesis where the POI ligand and the E3 ligase ligand are functionalized with appropriate reactive handles for coupling with the linker.
Caption: General workflow for the synthesis of a PROTAC using a this compound-derived linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These may require optimization for specific ligands and reaction scales.
Protocol 1: Synthesis of POI-Linker Intermediate via Nucleophilic Substitution
This protocol describes the reaction of the bromomethyl group of this compound with a nucleophilic group (e.g., a phenol or amine) on the POI ligand.
Reagents and Materials:
-
Protein of Interest (POI) Ligand with a nucleophilic group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker-benzamide intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Hydrolysis of the Benzamide (if necessary)
If the amide of the benzamide is to be used as the attachment point for the E3 ligase ligand, it first needs to be hydrolyzed to a carboxylic acid.
Reagents and Materials:
-
POI-linker-benzamide intermediate (1.0 eq)
-
6M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the POI-linker-benzamide intermediate in a mixture of 1,4-dioxane and 6M HCl.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate. This is often used in the next step without further purification.
Protocol 3: Amide Coupling to E3 Ligase Ligand
This protocol details the coupling of the carboxylic acid of the POI-linker intermediate with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Reagents and Materials:
-
POI-linker-carboxylic acid intermediate (1.0 eq)
-
Amine-functionalized E3 ligase ligand (1.1 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
Procedure:
-
To a solution of the POI-linker-carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.
Data Presentation
The following tables summarize representative quantitative data for a typical PROTAC synthesis and its biological evaluation. Note that these values are illustrative and will vary depending on the specific POI and E3 ligase ligands used.
Table 1: Representative Synthetic Yields and Purity
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Purity (%) (Post-Purification) |
| 1 | Nucleophilic Substitution | POI Ligand + this compound | POI-Linker-Benzamide | 60-85 | >95 |
| 2 | Amide Hydrolysis | POI-Linker-Benzamide | POI-Linker-Carboxylic Acid | 70-90 | - |
| 3 | Amide Coupling | POI-Linker-COOH + E3 Ligand-NH₂ | Final PROTAC | 40-70 | >98 (HPLC) |
Table 2: Representative Biological Activity Data for a BRD4-Targeting PROTAC
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Illustrative PROTAC 1 | BRD4 | Pomalidomide | 25 | >90 | HeLa |
| Illustrative PROTAC 2 | BRD4 | VHL Ligand | 15 | >95 | 22Rv1 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its rigid benzamide core can be strategically employed to optimize the conformational constraints of the linker, potentially leading to improved ternary complex formation and degradation efficacy. The straightforward reactivity of the bromomethyl group allows for efficient conjugation to a variety of POI and E3 ligase ligands. The protocols and data presented herein provide a foundational guide for researchers to incorporate this linker chemistry into their PROTAC design and development programs. As with all PROTAC synthesis, empirical optimization of linker length, composition, and attachment points is crucial for achieving potent and selective protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)benzamide Alkylation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing 3-(bromomethyl)benzamide as an alkylating agent. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary reactive site of this compound is the benzylic bromide (-CH₂Br). This group is highly electrophilic, making the compound an excellent alkylating agent for a wide range of nucleophiles in Sₙ2 reactions.[1] The benzamide moiety is significantly less reactive under typical alkylation conditions but can participate in other transformations.[1]
Q2: Which types of nucleophiles can be alkylated with this compound?
A variety of nucleophiles can be effectively alkylated, including:
-
Amines: Primary and secondary aliphatic and aromatic amines.
-
Alcohols and Phenols: To form ethers.
-
Thiols: To form thioethers.
-
Carbanions: Such as those derived from malonates or β-ketoesters.
Q3: What are the general recommended reaction conditions for alkylation with this compound?
Optimal conditions are dependent on the specific nucleophile. However, a general starting point is to use a polar aprotic solvent such as DMF or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate, with reaction temperatures ranging from room temperature to gentle heating (50-80 °C).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material, product, and any potential byproducts. The consumption of the limiting reagent and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, LC-MS or GC-MS can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. A stronger base may be required, or a pre-formation of the nucleophilic salt might be beneficial. |
| Poor Solubility | The reactants may not be fully dissolved. Try a different solvent or a solvent mixture to improve solubility. |
| Suboptimal Temperature | The reaction may require more energy. Gradually increase the temperature and monitor for product formation. Be cautious, as higher temperatures can also lead to side reactions. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze the benzylic bromide. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | This is common with primary amines, leading to a mixture of secondary and tertiary amine products. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the this compound slowly to the reaction mixture. |
| Side Reactions with the Amide Group | Under strongly basic conditions or high temperatures, the amide N-H bond can be deprotonated and undergo alkylation. Use milder bases and the lowest effective temperature. |
| Self-Condensation/Polymerization | The amide nitrogen of one molecule could potentially react with the bromomethyl group of another, leading to oligomers or polymers. This is more likely at higher concentrations and temperatures. Maintain a lower concentration of the reactants and control the temperature. |
Data Presentation
The choice of base and solvent can significantly impact the yield of the alkylation reaction. The following tables provide a summary of typical conditions for different classes of nucleophiles.
Table 1: Alkylation of a Primary Amine (e.g., Benzylamine)
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Acetonitrile | 60 | 75-85 |
| Cs₂CO₃ | DMF | Room Temp | 80-90 |
| Et₃N | DCM | Room Temp | 60-70 |
Table 2: Alkylation of a Phenol (e.g., 4-Methoxyphenol)
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Acetone | 50 | 85-95 |
| NaH | THF | 0 to Room Temp | 90-98 |
| Cs₂CO₃ | Acetonitrile | 60 | 88-96 |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Primary Amine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in anhydrous acetonitrile dropwise over 10 minutes.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Alkylation of a Phenol
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone as the solvent.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (around 56°C) and monitor by TLC.
-
After the reaction is complete, cool to room temperature and filter.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for alkylation.
Caption: Troubleshooting low yield issues.
Caption: Potential reaction pathways and side products.
References
Technical Support Center: Reactions Involving 3-(Bromomethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products in reactions utilizing 3-(bromomethyl)benzamide.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of Multiple Unidentified Spots on TLC
When performing a nucleophilic substitution with this compound, a complex reaction mixture with a low yield of the intended product can be a significant challenge. This is often indicative of several competing side reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Dimerization/Self-condensation | 1. Slow Addition: Add this compound slowly to the reaction mixture containing the nucleophile. 2. Dilution: Run the reaction at a lower concentration. 3. Temperature Control: Maintain the lowest effective temperature for the reaction. | The highly reactive benzylic bromide can react with another molecule of this compound or its corresponding alcohol (formed from hydrolysis) to form ether-linked dimers.[1][2][3][4][5] Slow addition and dilution favor the intended intermolecular reaction over self-condensation. |
| Hydrolysis of Starting Material | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | The bromomethyl group is susceptible to hydrolysis, which converts it to a hydroxymethyl group, forming 3-(hydroxymethyl)benzamide.[1][6] This byproduct is unreactive in the desired alkylation reaction. |
| Over-alkylation (with amine nucleophiles) | 1. Excess Amine: Use a large excess of the primary or secondary amine nucleophile. 2. Protecting Groups: Consider using a protecting group strategy for the amine. | The alkylated amine product is often more nucleophilic than the starting amine, leading to further reaction with this compound to form tertiary amines or even quaternary ammonium salts.[7][8][9][10] Using a large excess of the starting amine increases the statistical probability of the desired mono-alkylation. |
| Reaction with Solvent | 1. Solvent Selection: Choose a less reactive solvent if possible. Be cautious with highly polar aprotic solvents like DMF and DMSO at elevated temperatures. | Some polar aprotic solvents can react with electrophiles, especially at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most frequently encountered side products include:
-
3-(Hydroxymethyl)benzamide: Formed by the hydrolysis of the bromomethyl group.[1]
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Dimeric Species: Such as 3,3'-(oxybis(methylene))dibenzamide (ether-linked dimer), which can arise from the reaction of this compound with its hydrolysis product or another molecule of the starting material under basic conditions.[1][2][3][4][5]
-
Over-alkylated Products: When using amine nucleophiles, the formation of tertiary amines and quaternary ammonium salts is common due to the increased nucleophilicity of the initially formed secondary amine.[7][8][9]
Q2: How can I minimize the formation of the dimer side product?
A2: To reduce dimerization, it is recommended to use high dilution and slow addition of this compound to the reaction mixture. This maintains a low concentration of the electrophile, thereby favoring the reaction with the intended nucleophile over self-reaction. Running the reaction at the lowest feasible temperature can also help.
Q3: My reaction with a primary amine is giving me a mixture of secondary and tertiary amine products. How can I improve the selectivity for the secondary amine?
A3: A common strategy to favor mono-alkylation is to use a large excess of the primary amine (typically 3-10 equivalents) relative to this compound. This statistically favors the reaction of the alkylating agent with the more abundant primary amine over the newly formed, less abundant secondary amine. Alternatively, for more controlled synthesis, consider using a protecting group on the amine, followed by alkylation and deprotection.
Q4: I am observing a significant amount of 3-(hydroxymethyl)benzamide in my crude product. What are the likely causes and how can I prevent this?
A4: The presence of 3-(hydroxymethyl)benzamide is a clear indication of hydrolysis of your starting material. This is caused by the presence of water in your reaction. To prevent this, ensure that your glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Is the benzamide functional group stable under typical alkylation conditions?
A5: The benzamide group is generally stable under neutral and mildly acidic or basic conditions used for many alkylation reactions. However, it can undergo hydrolysis to the corresponding benzoic acid under more forcing acidic or basic conditions, especially at elevated temperatures.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol with this compound
This protocol provides a general method for the O-alkylation of a phenol, with considerations for minimizing side product formation.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) and a suitable non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Reaction: To this stirring suspension, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over a period of 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from potential side products like 3-(hydroxymethyl)benzamide and the dimeric ether.
Data Presentation
| Side Product | Chemical Structure | Formation Pathway | Typical Analytical Signature (¹H NMR) | Mitigation Strategy |
| 3-(Hydroxymethyl)benzamide | 3-(HOCH₂)-C₆H₄-CONH₂ | Hydrolysis of the C-Br bond. | Singlet around δ 4.6-4.8 ppm (CH₂), broad singlet for OH. | Use anhydrous conditions. |
| 3,3'-(Oxybis(methylene))dibenzamide | (3-(H₂NCO)-C₆H₄-CH₂)₂O | Dimerization/Self-condensation under basic conditions. | Singlet for the two CH₂ groups around δ 4.5-4.7 ppm. | Slow addition, high dilution. |
| Over-alkylated Amine | R-N(CH₂-C₆H₄-CONH₂)₂ | Reaction of the mono-alkylated amine product with another equivalent of this compound. | Appearance of a second benzylic CH₂ signal. | Use a large excess of the starting amine. |
Visualizations
Caption: Reaction pathways in this compound reactions.
References
- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2140782A - Alkylation of phenols - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-(aminomethyl)-benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation | Semantic Scholar [semanticscholar.org]
Technical Support Center: 3-(Bromomethyl)benzamide Alkylation
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during alkylation reactions with 3-(Bromomethyl)benzamide, with a specific focus on avoiding di-alkylation of the target nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound in an alkylation reaction?
This compound possesses two key reactive sites. The most reactive site is the benzylic bromide at the bromomethyl group (-CH₂Br), which is highly susceptible to nucleophilic substitution.[1] The amide group (-CONH₂) contains a nitrogen atom which is generally a poor nucleophile but can be deprotonated under basic conditions to become a more potent nucleophile.[2][3]
Q2: What is di-alkylation in the context of using this compound as an alkylating agent?
Di-alkylation refers to the undesired reaction where a single nucleophile is alkylated by two molecules of this compound, or a nucleophile with multiple reactive sites is alkylated at more than one position. For a primary amine (R-NH₂), di-alkylation would result in the formation of a tertiary amine, R-N(CH₂-C₆H₄-CONH₂)₂.
Q3: What are the main factors that contribute to the formation of di-alkylated byproducts?
Several factors can promote di-alkylation, including:
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Stoichiometry: Using an excess of this compound relative to the nucleophile.
-
Reaction Temperature: Higher temperatures can increase the rate of the second alkylation step.
-
Base Strength: A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.[2]
-
Concentration: High concentrations of reactants can increase the likelihood of multiple alkylation events.
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Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.[4]
Troubleshooting Guide: Minimizing Di-alkylation
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor mono-alkylation.
Problem: Significant formation of di-alkylated product is observed.
Below is a workflow to diagnose and resolve this issue:
Caption: Troubleshooting workflow for minimizing di-alkylation.
Reaction Pathways
The following diagram illustrates the desired mono-alkylation pathway and the competing di-alkylation pathway for a primary amine nucleophile.
Caption: Mono- vs. Di-alkylation reaction pathways.
Experimental Protocols
Protocol for Selective Mono-N-Alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (nucleophile)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.5 mmol) and the chosen solvent (10 mL).
-
Add the base (1.5 mmol, 1.0 equivalent relative to the amine).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in the same solvent (5 mL).
-
Add the this compound solution dropwise to the cooled amine mixture over 30-60 minutes with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography to isolate the mono-alkylated product.
Data Presentation
The following table summarizes the key experimental parameters and their recommended adjustments to favor mono-alkylation over di-alkylation.
| Parameter | To Favor Mono-alkylation | To Avoid Di-alkylation | Rationale |
| Stoichiometry | Use this compound as the limiting reagent. | Use a molar excess of the nucleophile (e.g., 1.5-2 eq.). | Reduces the probability of the mono-alkylated product encountering another molecule of the alkylating agent. |
| Temperature | Lower temperatures (0 °C to RT). | Avoid high temperatures. | The activation energy for the second alkylation is often higher; lower temperatures can selectively slow it down. |
| Base | Weak, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃).[5] | Avoid strong bases like NaH or LDA unless necessary.[2] | Strong bases can fully deprotonate the mono-alkylated product, increasing its nucleophilicity. |
| Concentration | Lower reactant concentrations. | Avoid highly concentrated reaction mixtures. | Reduces the frequency of molecular collisions, disfavoring the second alkylation. |
| Addition Method | Slow, dropwise addition of this compound. | Avoid adding the alkylating agent all at once. | Maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[4] | Choose a solvent that may precipitate the mono-alkylated product. | Solvent choice can influence reaction rates and selectivity.[4] |
References
Troubleshooting low yield in 3-(Bromomethyl)benzamide coupling reactions
Technical Support Center: 3-(Bromomethyl)benzamide Coupling Reactions
Welcome to the technical support center for this compound coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of N-substituted benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound has a low or no product yield. What are the common causes?
Low yields in N-alkylation reactions using this compound, a reactive benzylic bromide[1], are typically due to a few critical factors. These include the choice of base, reaction conditions, reagent quality, and the potential for side reactions. The primary reaction is a nucleophilic substitution (SN2), and its success hinges on optimizing these parameters.[2]
Primary causes for low yield include:
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Inappropriate Base: The base may be too weak to sufficiently deprotonate the amine nucleophile or neutralize the HBr byproduct effectively, which can stall the reaction.[2][3]
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Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can significantly hinder the reaction rate and lead to incomplete conversion or degradation.[2][4]
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Side Reactions: The formation of byproducts, such as di-alkylated products or hydrolysis of the starting material, can consume reactants and reduce the yield of the desired product.[3]
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Poor Reagent Quality: The presence of moisture can cause the hydrolysis of this compound.[4] Impurities in either the amine or the alkylating agent can interfere with the reaction.[5]
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Steric Hindrance: Bulky groups on the amine nucleophile can slow down the rate of the SN2 reaction, requiring more forcing conditions.[6]
Q2: How do I select the appropriate base for my coupling reaction?
The choice of base is critical for neutralizing the acid formed during the reaction.[2] A base that is too weak may result in a slow or stalled reaction, while an overly strong base can promote side reactions.
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For most primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[2][7] Cesium carbonate is particularly useful due to its high solubility in organic solvents.[7]
-
For less reactive or sterically hindered amines, a stronger base may be necessary.[2] However, very strong bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) can also deprotonate the benzamide N-H, leading to other complications.[2]
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Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used, especially when a soluble, non-nucleophilic base is required.[2]
| Base | Type | Typical Use Case & Considerations |
| K₂CO₃ | Inorganic | Standard, cost-effective choice for many primary/secondary amines. Heterogeneous.[2] |
| Cs₂CO₃ | Inorganic | More effective than K₂CO₃ due to better solubility. Good for challenging couplings.[2][7] |
| DIPEA | Organic | Soluble, non-nucleophilic hindered base. Easy to remove in vacuum.[2] |
| NaH | Strong Base | Used for poorly nucleophilic amines (e.g., anilines, amides). Requires strictly anhydrous conditions.[2] |
Q3: What are the optimal solvent and temperature for this reaction?
The SN2 reaction is highly dependent on the solvent. Polar aprotic solvents are generally the most effective as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.[2]
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Recommended Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for promoting SN2 reactions.[2][4] Toluene can also be used, particularly in catalysed systems.[3]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. A typical starting point is 60-80 °C. If the reaction is slow, the temperature can be gradually increased.[2][4] However, be aware that excessively high temperatures can lead to reactant decomposition or increased side product formation.
| Solvent | Properties | Typical Temperature Range |
| DMF | Polar Aprotic | Room Temperature to 100 °C[2] |
| Acetonitrile | Polar Aprotic | Room Temperature to 80 °C (reflux)[2] |
| DMSO | Polar Aprotic | Room Temperature to >100 °C[2] |
| Toluene | Nonpolar | 80 °C to 110 °C (reflux)[3] |
Q4: I am observing a significant amount of a di-alkylated byproduct. How can I minimize it?
The formation of a di-alkylated product occurs when the desired mono-alkylated secondary amine product reacts again with another molecule of this compound. This is a common issue when coupling with primary amines.[3]
Strategies to minimize di-alkylation:
-
Adjust Stoichiometry: Use a slight excess (1.2-2.0 equivalents) of the primary amine relative to this compound. This increases the probability that the benzamide will react with the starting amine rather than the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine and base.[3] This keeps the concentration of the alkylating agent low, favoring the initial mono-alkylation reaction.
Q5: Purification of my final product is challenging. What are the best practices?
Purification can be difficult due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble components. Wash the organic layer with water and then brine.
-
Column Chromatography: This is the most common method for purifying benzamide derivatives. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield coupling reactions.
General Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), dried
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to dissolve/suspend the reagents. Stir the mixture for 10-15 minutes.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain the pure N-alkylated product.
References
Technical Support Center: Purification of 3-(Bromomethyl)benzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(Bromomethyl)benzamide reaction products. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as 3-methylbenzamide or 3-methylbenzoic acid, the radical initiator (e.g., AIBN or benzoyl peroxide), and byproducts from the bromination reaction. These byproducts may consist of 3-(dibromomethyl)benzamide and benzylic bromides formed from any solvent that can undergo radical abstraction.
Q2: My purified this compound shows signs of degradation over time. What is the likely cause and how can I prevent it?
A2: this compound is susceptible to hydrolysis of the bromomethyl group to form 3-(hydroxymethyl)benzamide, especially in the presence of water or other nucleophilic solvents. The amide functionality can also undergo hydrolysis under strong acidic or basic conditions. To minimize degradation, it is crucial to use anhydrous solvents during purification and storage, and to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q3: Should I use recrystallization or column chromatography to purify my crude this compound?
A3: The choice of purification method depends on the impurity profile of your crude product. Recrystallization is effective for removing small amounts of impurities and is generally a more scalable method. Column chromatography is more suitable for separating complex mixtures of compounds with different polarities.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of this compound from its impurities during column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can identify the fractions containing the pure product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Low Yield After Recrystallization
| Possible Cause | Solution |
| The compound is too soluble in the cold recrystallization solvent. | Test a different solvent system. A mixture of solvents, where the compound is soluble in one and insoluble in the other, often works well. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse the flask and transfer all the product. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
Product Fails to Crystallize
| Possible Cause | Solution |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and try cooling again. |
| The presence of significant impurities inhibiting crystal formation. | Try adding a seed crystal of pure this compound to induce crystallization. If this fails, column chromatography may be necessary to remove the impurities. |
| The product has "oiled out" instead of crystallizing. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly. |
Impurities Co-elute with the Product during Column Chromatography
| Possible Cause | Solution | | The polarity of the eluent is too high. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). This should allow for better separation of compounds with similar polarities. | | The column is overloaded with the crude product. | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 20:1 to 50:1 ratio of silica to crude product by weight). | | The chosen solvent system is not optimal for separation. | Experiment with different solvent systems using TLC to find an eluent that provides good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). |
Quantitative Data Summary
The following tables provide starting points for the purification of this compound. Note that these are illustrative values and may require optimization for your specific reaction mixture.
Table 1: Recommended Starting Conditions for Recrystallization
| Solvent System | Typical Ratio (v/v) | Procedure | Expected Recovery |
| Ethyl Acetate / Hexane | 1:2 to 1:4 | Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until turbidity persists. Cool slowly. | 70-85% |
| Ethanol / Water | 1:1 to 1:3 | Dissolve in a minimum of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Cool slowly. | 65-80% |
Table 2: Illustrative TLC and Column Chromatography Parameters
| Compound | Expected Rf Value (30% Ethyl Acetate in Hexane) | Elution Order in Column Chromatography |
| 3-(Dibromomethyl)benzamide | ~0.5 | 1st |
| This compound | ~0.4 | 2nd |
| 3-Methylbenzamide | ~0.3 | 3rd |
| 3-(Hydroxymethyl)benzamide | ~0.1 | 4th |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexane
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to just dissolve the solid with gentle heating and stirring.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hexane to the hot filtrate until the solution becomes slightly and persistently cloudy.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 40% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Figure 1. Purification Method Selection Workflow
Caption: Figure 2. Purification Troubleshooting Flowchart
Managing the reactivity of the benzamide group during alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing an N-alkylation on a benzamide?
The N-alkylation of benzamides is a crucial transformation in organic synthesis, but it presents several challenges stemming from the inherent reactivity of the amide group. The primary difficulties include:
-
Low Nucleophilicity: The nitrogen atom in a primary or secondary benzamide is weakly nucleophilic due to the resonance delocalization of its lone pair into the adjacent carbonyl group. This often necessitates the use of a base to deprotonate the amide, forming a more reactive amidate anion.
-
Competing O-Alkylation: The resulting amidate anion is an ambident nucleophile, meaning it can react with an electrophile (the alkylating agent) at either the nitrogen or the oxygen atom. This competition between N-alkylation and O-alkylation is a major hurdle for selectivity.[1]
-
Di-alkylation: The mono-N-alkylated product can sometimes be more nucleophilic than the starting benzamide, leading to a second alkylation event that produces a tertiary amide.[1] This is especially problematic when mono-alkylation is the desired outcome.
-
Harsh Reaction Conditions: Achieving sufficient reactivity often requires strong bases, high temperatures, or highly reactive alkylating agents, which can be incompatible with sensitive functional groups elsewhere in the molecule.[2][3]
-
Side Reactions: Besides O-alkylation and di-alkylation, other side reactions can occur, such as hydrolysis of the amide or the alkylating agent if moisture is present, or elimination reactions with certain alkyl halides.[4]
Q2: My N-alkylation reaction has a low yield or failed completely. What should I check first?
When an alkylation reaction shows low or no conversion, a systematic troubleshooting approach is essential. Start with the most fundamental checks before modifying the core reaction conditions.[5]
-
Reagent Integrity: Verify the quality and purity of your starting materials. Ensure the benzamide is pure, the alkylating agent has not degraded, and the solvent is anhydrous. Many bases, like sodium hydride (NaH), are highly sensitive to moisture and will be quenched, preventing the necessary deprotonation.[1][4]
-
Base Strength and Stoichiometry: The chosen base may be too weak to deprotonate the benzamide effectively. The pKa of a typical benzamide N-H is around 17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Consider using a stronger base if incomplete deprotonation is suspected.[1]
-
Solubility Issues: Ensure that the benzamide and the generated amidate salt are sufficiently soluble in the chosen solvent. Poor solubility can lead to a sluggish or stalled reaction.[1]
-
Reaction Temperature: Many benzamide alkylations require elevated temperatures to proceed at a reasonable rate.[1] Depending on the specific system, temperatures can range from 50°C to over 150°C.[2][3][6] If the reaction is run at room temperature, heating may be necessary.
A logical workflow can help diagnose the issue systematically.
Q3: How can I improve the selectivity for N-alkylation over competing O-alkylation?
Controlling the regioselectivity between N- and O-alkylation is a classic challenge. The outcome is governed by the principles of hard and soft acid-base (HSAB) theory and reaction conditions. The nitrogen end of the amidate is a "soft" nucleophilic center, while the oxygen is "hard".
-
Alkylating Agent: "Soft" electrophiles favor reaction at the soft nitrogen center. Alkyl iodides (R-I) are softer than bromides (R-Br), which are softer than chlorides (R-Cl). Conversely, "hard" electrophiles like dimethyl sulfate or methyl triflate tend to favor O-alkylation.[7][8]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or THF generally favor N-alkylation.[1] These solvents effectively solvate the cation of the base but not the amidate anion, leaving it more available to react via the more nucleophilic nitrogen.
-
Counter-ion: The choice of base influences the counter-ion (e.g., Na+, K+, Cs+). Larger, "softer" cations like cesium (Cs+) are known to favor N-alkylation by coordinating less tightly with the hard oxygen atom of the amidate.[1][2]
-
Temperature: Lower temperatures can sometimes favor N-alkylation, although this may come at the cost of a slower reaction rate.
Q4: I'm observing a di-alkylated product. How can I favor mono-alkylation?
Formation of a di-alkylated byproduct occurs when the mono-alkylated amide reacts further with the alkylating agent.[1] To minimize this, consider the following strategies:
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Control Stoichiometry: Use a 1:1 ratio of the benzamide to the alkylating agent, or even a slight excess of the benzamide (e.g., 1.1 to 1.5 equivalents).[1] This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary benzamide anion over the less concentrated mono-alkylated product.[1]
-
Use a Bulky Alkylating Agent: If the structure allows, a sterically hindered alkylating agent will react more slowly in the second alkylation step due to increased steric clash.
Data Summary
The choice of base and solvent is critical for reaction success. The following table summarizes common conditions and their general effects on benzamide alkylation.
| Base | Typical Solvent(s) | Temperature Range (°C) | Notes |
| K₂CO₃ | DMF, Acetonitrile | 80 - 120 | A mild and common base. May require higher temperatures and may not be strong enough for less acidic amides.[1] |
| Cs₂CO₃ | Toluene, Dioxane | 100 - 130 | Often provides better yields and N-selectivity due to the soft cesium cation.[1][2] |
| K₃PO₄ | Acetonitrile, THF | 50 - 80 | A mild and effective base that can often be used at lower temperatures, improving functional group tolerance.[6][9] |
| NaH | THF, DMF | 0 - 60 | A very strong, non-nucleophilic base that ensures complete deprotonation. Requires strictly anhydrous conditions.[1] |
| KOH | Toluene | 110 - 130 | A strong base often used in catalytic "borrowing hydrogen" methods where alcohols are the alkylating agents.[10] |
Experimental Protocols
Protocol: Catalyst-Free N-Alkylation of Benzamide using an Alkyl Bromide
This protocol describes a general method for the mono-N-alkylation of a primary benzamide using potassium phosphate (K₃PO₄) as a mild base.
Materials:
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Benzamide (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Phosphate, K₃PO₄ (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, optional phase-transfer catalyst)[6]
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add benzamide (1.0 eq) and K₃PO₄ (2.0 eq). If using, add TBAB (0.1 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to the flask. Begin stirring the suspension. Add the alkyl bromide (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 50-70°C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 12 to 48 hours depending on the reactivity of the substrates.[6]
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Filter the solid salts through a pad of celite, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated benzamide.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Bromomethyl)benzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-(Bromomethyl)benzamide. The primary route for this synthesis is the free-radical bromination of 3-methylbenzamide using N-bromosuccinimide (NBS), a process known as the Wohl-Ziegler reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts in the Wohl-Ziegler bromination of 3-methylbenzamide include:
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Over-brominated products: 3-(Dibromomethyl)benzamide and, to a lesser extent, 3-(tribromomethyl)benzamide are common impurities that arise from the high reactivity of the benzylic position.[1]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-methylbenzamide in the final product mixture.
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Succinimide: This is a byproduct derived from the N-bromosuccinimide (NBS) reagent.
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Aromatic Bromination Products: Although less common with NBS compared to Br₂, there is a possibility of electrophilic substitution on the aromatic ring, leading to various bromo-isomers of the desired product.
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Hydrolysis Products: If water is present in the reaction, this compound can hydrolyze to 3-(hydroxymethyl)benzamide. Similarly, hydrolysis of the starting material can yield 3-methylbenzoic acid.
Q2: How can I minimize the formation of the dibromo-byproduct?
Controlling the stoichiometry of the reactants is crucial. Using a molar ratio of 3-methylbenzamide to NBS of 1:1 or a slight excess of the starting material can help to minimize over-bromination. Adding the NBS portion-wise over the course of the reaction can also help maintain a low concentration of the brominating agent, favoring mono-bromination.
Q3: What is the role of the radical initiator?
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to start the free-radical chain reaction. The initiator decomposes upon heating or UV irradiation to generate initial radicals, which then propagate the reaction. The amount of initiator used is typically catalytic (1-5 mol%).
Q4: How can I effectively remove succinimide during the work-up?
Succinimide has good solubility in water, especially in basic or acidic aqueous solutions, whereas this compound is poorly soluble in water. Therefore, a simple aqueous wash of the organic reaction mixture is an effective method for removing the majority of the succinimide. Filtration of the crude reaction mixture can also remove some of the precipitated succinimide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient radical initiator. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of radical initiator. Ensure the chosen initiator is appropriate for the reaction temperature. 2. Ensure the reaction is heated to the decomposition temperature of the initiator (e.g., for AIBN in CCl₄, reflux is common). 3. Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. |
| High Percentage of Dibromo- and Tribromo-byproducts | 1. Excess of NBS used. 2. High local concentration of NBS. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of NBS to 3-methylbenzamide. 2. Add the NBS in small portions over an extended period. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Formation of Aromatic Bromination Byproducts | Presence of ionic bromine species (Br⁺), which can be promoted by acidic conditions. | Ensure the reaction is carried out under non-polar, aprotic conditions. The use of NBS is intended to keep the concentration of molecular bromine low, which disfavors ionic pathways.[2] |
| Product is an Oil or Difficult to Crystallize | Presence of impurities that are depressing the melting point. | Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from byproducts. |
| Hydrolysis of the Product to 3-(hydroxymethyl)benzamide | Presence of water in the reaction mixture or during work-up. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize contact time with aqueous phases. |
Quantitative Data Summary
| Compound | Target Mole Percentage in Crude Mixture |
| This compound | > 85% |
| 3-(Dibromomethyl)benzamide | < 10% |
| 3-Methylbenzamide | < 5% |
| Other Byproducts | < 2% |
Note: These are idealized values and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination
This is a representative protocol based on general procedures for Wohl-Ziegler reactions. Researchers should optimize conditions for their specific setup.
Materials:
-
3-Methylbenzamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction can be initiated by shining a lamp on the flask.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Visualizations
Caption: A flowchart illustrating the troubleshooting logic for the synthesis of this compound.
Caption: Signaling pathway diagram illustrating the formation of common byproducts from 3-methylbenzamide.
References
Technical Support Center: Improving the Selectivity of 3-(Bromomethyl)benzamide Reactions
Welcome to the technical support center for 3-(Bromomethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two main reactive sites. The most reactive is the benzylic bromide (-CH₂Br) group, which is highly electrophilic and readily undergoes nucleophilic substitution (SN1 and SN2) reactions.[1] The benzamide group's amide functionality can also participate in reactions, but the high reactivity of the bromomethyl group typically dictates the primary reaction pathway.[1]
Q2: I am observing a mixture of N- and O-alkylation products when reacting this compound with aminophenols. How can I improve selectivity for N-alkylation?
A2: Achieving selective N-alkylation over O-alkylation with aminophenols is a common challenge. The selectivity is influenced by factors such as the choice of base, solvent, and temperature. Generally, to favor N-alkylation, you can employ a strategy that either protects the hydroxyl group or enhances the nucleophilicity of the amine. One effective method involves the temporary protection of the amino group by converting it to an imine with an aldehyde (e.g., benzaldehyde), followed by alkylation of the hydroxyl group and subsequent hydrolysis to reveal the N-alkylated product.[2][3][4]
Q3: How can I favor O-alkylation of a phenol in the presence of an amine?
A3: To favor O-alkylation, you can protect the more nucleophilic amino group. For instance, the amino group can be protected by reaction with benzaldehyde to form an imine. The subsequent alkylation will then occur selectively on the hydroxyl group.[2][3][4]
Q4: I am getting a mixture of mono- and di-alkylated products when reacting this compound with a primary amine. How can I favor mono-alkylation?
A4: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to this compound can help minimize di-alkylation. Additionally, slow, dropwise addition of the this compound to the amine solution can help maintain a low concentration of the alkylating agent, further disfavoring the second alkylation of the newly formed secondary amine.
Q5: Can I perform a Suzuki-Miyaura coupling with this compound?
A5: Yes, the bromomethyl group of this compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form diarylmethane structures.[5][6][7][8][9] This reaction is typically catalyzed by a palladium complex.
Troubleshooting Guides
Issue 1: Low Selectivity in N- vs. O-Alkylation of Aminophenols
| Symptom | Possible Cause | Suggested Solution |
| Mixture of N- and O-alkylated products | Incorrect base: Strong bases can deprotonate both the amine and the phenol, leading to a mixture of products. | Use a milder base such as K₂CO₃ or Cs₂CO₃. |
| Inappropriate solvent: The solvent can influence the nucleophilicity of the amine and phenoxide. | Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation. | |
| Lack of protecting group: Both the amine and hydroxyl groups are nucleophilic. | Protect the hydroxyl group as a silyl ether or the amino group as an imine to direct the alkylation to the desired site.[2][3][4] |
Issue 2: Formation of Multiple Products in Reactions with Diamines
| Symptom | Possible Cause | Suggested Solution |
| Mixture of mono-, di-, and poly-alkylated products | Stoichiometry: Using a 1:1 ratio of this compound to a symmetric diamine can lead to a mixture of products. | Use a large excess of the diamine to favor mono-alkylation. The unreacted diamine can often be removed by an acid wash during workup. |
| Reaction conditions: High concentrations and temperatures can promote multiple alkylations. | Perform the reaction at a lower temperature and add the this compound solution slowly to the diamine solution. |
Issue 3: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or low product yield | Catalyst activity: The palladium catalyst may be inactive or poisoned. | Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions. |
| Incorrect base: The choice of base is critical for the transmetalation step. | Screen different bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. An aqueous solution of the base is often required.[9] | |
| Solvent system: The solvent must be appropriate for both the organic and aqueous phases. | A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.[9] |
Experimental Protocols
Protocol 1: Selective N-Alkylation of 4-Aminophenol (via Protection)
This protocol is adapted from a general method for the selective alkylation of aminophenols.[2][3][4]
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-aminophenol (imine).
Step 2: O-Alkylation
-
Dissolve the crude imine in acetone.
-
Add K₂CO₃ (2.0 eq) and this compound (1.0 eq).
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude product from Step 2 in a suitable solvent and add an aqueous HCl solution.
-
Stir the mixture until the imine is hydrolyzed (monitor by TLC).
-
Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Reaction with Sodium Azide
This protocol is adapted from a general procedure for the synthesis of benzyl azides.[10]
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) as a solid and stir the reaction mixture overnight at room temperature.
-
Slowly add water to the reaction mixture (note: exothermic).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the crude 3-(azidomethyl)benzamide.
-
Purify the product by column chromatography. A similar reaction using benzyl bromide yielded 73% of the corresponding azide.[10]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a general protocol for Suzuki-Miyaura coupling that can be adapted for this compound.[6][9]
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq).
-
Add a 4:1 mixture of toluene/dioxane and a 2 M aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to 85 °C and stir for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through celite.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Alkylation Selectivity (Illustrative)
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Product Ratio (N-alkyl : O-alkyl) | Yield (%) |
| 4-Aminophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | (O-alkylation after N-protection) | 93.5 (O-alkyl) |
| 4-Aminophenol | Benzyl bromide | - | - | - | (N-alkylation after O-protection) | 98.3 (N-alkyl) |
Data adapted from a study on selective alkylation of aminophenols using benzyl bromide.[2][3][4] Specific data for this compound is limited in the literature.
Visualizations
Signaling Pathway: Role as a PARP Inhibitor Intermediate
This compound can serve as a building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP inhibitors are targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, such as in BRCA1/2-mutated cancers, leading to synthetic lethality.[12][13][14]
Experimental Workflow: Selective Alkylation Strategy
The following diagram illustrates a general workflow for achieving selective alkylation when working with a bifunctional nucleophile and this compound.
Logical Relationship: Troubleshooting Reaction Selectivity
This diagram provides a decision-making framework for troubleshooting poor selectivity in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
3-(Bromomethyl)benzamide stability under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Bromomethyl)benzamide under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly concerning its stability.
| Issue | Possible Cause | Suggested Solution |
| Unexpected loss of starting material in acidic solution | The benzamide functional group is likely undergoing acid-catalyzed hydrolysis to form 3-(bromomethyl)benzoic acid and ammonia. The benzylic bromide may also be susceptible to hydrolysis, especially with prolonged heating, forming 3-(hydroxymethyl)benzamide. | Minimize exposure to strong acidic conditions and high temperatures. If acidic conditions are necessary, consider running the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress closely using a suitable analytical technique like HPLC to track the disappearance of the starting material and the appearance of degradation products. |
| Formation of multiple products in basic solution | Under basic conditions, two primary degradation pathways are expected: 1. Hydrolysis of the benzamide to 3-(bromomethyl)benzoate. 2. Nucleophilic substitution of the bromide by hydroxide to form 3-(hydroxymethyl)benzamide. Further reaction could lead to 3-(hydroxymethyl)benzoate. | Use the minimum required concentration of base and maintain a low temperature to control the reaction rate. Employ a well-buffered system if a specific pH needs to be maintained. Analyze the product mixture by LC-MS to identify the different species formed. |
| Inconsistent results in stability studies | The stability of this compound can be influenced by several factors including pH, temperature, light, and the presence of nucleophiles. The reactive benzylic bromide is particularly susceptible to nucleophilic attack from components in the buffer or solvent. | Standardize all experimental parameters. Use well-defined buffer systems and high-purity solvents. Protect the compound from light if photostability is a concern. Run control experiments to isolate the effect of each variable. |
| Difficulty in isolating the desired product after reaction | The degradation products, such as 3-(bromomethyl)benzoic acid or 3-(hydroxymethyl)benzamide, may have similar solubility profiles to the starting material, making separation challenging. | Utilize chromatographic techniques such as flash column chromatography or preparative HPLC for purification. The choice of solvent system for chromatography should be optimized to achieve good separation between the starting material and its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: this compound has two reactive functional groups that are susceptible to degradation: the benzamide and the benzylic bromide.
-
Under acidic conditions , the primary degradation pathway is the hydrolysis of the benzamide group to yield 3-(bromomethyl)benzoic acid and ammonium ions. The benzylic bromide can also undergo slower hydrolysis to 3-(hydroxymethyl)benzamide.
-
Under basic conditions , both functional groups are reactive. The benzamide can be hydrolyzed to the corresponding carboxylate (3-(bromomethyl)benzoate), and the benzylic bromide can undergo nucleophilic substitution by hydroxide to form 3-(hydroxymethyl)benzamide.
Q2: How stable is the bromomethyl group to nucleophiles?
A2: The bromomethyl group is a benzylic bromide, which is highly reactive towards nucleophiles due to the ability of the benzene ring to stabilize the transition state of both SN1 and SN2 reactions.[1] Therefore, it is expected to react readily with a wide range of nucleophiles, including water, alcohols, amines, and even some buffer components. Care should be taken to use non-nucleophilic buffers and aprotic solvents if the integrity of the bromomethyl group is critical.
Q3: Is this compound sensitive to light?
Q4: What are the expected major degradation products I should monitor for during a stability study?
A4: The primary degradation products to monitor for are:
-
3-(Bromomethyl)benzoic acid (from acid hydrolysis of the amide)
-
3-(Hydroxymethyl)benzamide (from hydrolysis of the benzylic bromide)
-
3-Carboxybenzamide (if the bromomethyl group is oxidized)
-
3-(Hydroxymethyl)benzoic acid (from hydrolysis of both functional groups)
A stability-indicating analytical method, such as HPLC with UV or MS detection, should be developed to separate and quantify the parent compound from these potential degradation products.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under forced degradation conditions. The data is estimated based on the known reactivity of benzamides and benzylic bromides, as specific kinetic data for this molecule is not available in the public domain. The actual degradation rates should be determined experimentally.
| Condition | Parameter | Expected Outcome | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | 3-(Bromomethyl)benzoic acid, 3-(Hydroxymethyl)benzamide |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | Rapid and extensive degradation | 3-(Bromomethyl)benzoate, 3-(Hydroxymethyl)benzamide |
| Neutral Hydrolysis | Water at 60°C for 48h | Slow degradation | 3-(Hydroxymethyl)benzamide |
| Oxidative | 3% H₂O₂ at RT for 24h | Moderate degradation | 3-Carboxybenzamide, 3-(Bromomethyl)benzoic acid |
| Photolytic | ICH Q1B conditions | Potential for degradation | Various photoproducts |
| Thermal | 80°C for 48h (solid state) | Likely stable | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: General Stability Assessment in a Buffered Solution
-
Buffer Preparation: Prepare a non-nucleophilic buffer at the desired pH (e.g., phosphate buffer).
-
Sample Preparation: Dissolve a known amount of this compound in the buffer to a final concentration of 100 µg/mL.
-
Incubation: Store the solution at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
Degradation Pathway Visualizations
The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.
References
Preventing hydrolysis of 3-(Bromomethyl)benzamide during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and purification of 3-(Bromomethyl)benzamide, with a specific focus on preventing hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound during workup?
A1: The primary stability concern is the hydrolysis of the benzylic bromide functional group to form 3-(hydroxymethyl)benzamide. This reaction is particularly susceptible to nucleophilic attack by water, and the rate of hydrolysis is significantly increased under basic conditions. While the amide group can also undergo hydrolysis to 3-(bromomethyl)benzoic acid, this typically requires more forcing conditions such as strong acid or base and elevated temperatures.
Q2: My reaction mixture is acidic. How can I neutralize it without causing significant hydrolysis of the benzylic bromide?
A2: It is crucial to use a mild, non-nucleophilic base for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended reagent. It is a weak base, sufficient to neutralize strong acids, but generally does not cause rapid hydrolysis of the benzylic bromide, especially when the workup is performed at low temperatures (0-5 °C). Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) should be avoided as they will significantly accelerate the hydrolysis of the benzylic bromide.
Q3: I observe a significant amount of the hydrolyzed product, 3-(hydroxymethyl)benzamide, in my crude material. What are the likely causes?
A3: The presence of 3-(hydroxymethyl)benzamide is a clear indication of hydrolysis. The most common causes include:
-
Prolonged exposure to water during the workup: Even at neutral pH, some hydrolysis can occur. It is important to perform the aqueous extraction steps as quickly as possible.
-
Use of a strong base for neutralization: As mentioned, strong bases will readily hydrolyze the benzylic bromide.
-
Elevated temperatures during the workup: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. All aqueous steps should be carried out using cold solutions and in an ice bath.
-
Presence of nucleophilic impurities in the reaction mixture: Any nucleophiles present can react with the benzylic bromide.
Q4: Can I avoid an aqueous workup altogether?
A4: Yes, a non-aqueous workup is a highly effective strategy to prevent hydrolysis. This can be achieved by directly filtering the reaction mixture through a plug of silica gel to remove polar impurities and salts. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography. This method is particularly useful if the reaction byproducts are solids that can be easily filtered off.
Q5: What is the best way to remove unreacted starting materials and byproducts without causing hydrolysis?
A5: The optimal method depends on the nature of the impurities.
-
For acidic impurities: A quick wash with cold, saturated aqueous sodium bicarbonate is effective.
-
For basic impurities: A wash with cold, dilute acid (e.g., 1M HCl) can be used, but this should be done with caution to avoid amide hydrolysis. A wash with saturated aqueous ammonium chloride is a milder alternative.
-
For non-polar impurities and excess starting materials: Column chromatography is the most effective method for separation.
-
To remove excess benzyl bromide: A chemical quench with a nucleophile like triethylamine can convert it into a water-soluble salt that can be extracted.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Hydrolysis during aqueous workup. | - Perform the workup at low temperature (0-5 °C).- Minimize the time the organic layer is in contact with the aqueous phase.- Use a non-aqueous workup if possible. |
| Product loss during extraction. | - Ensure the correct organic solvent is used for extraction (e.g., dichloromethane, ethyl acetate).- Perform multiple extractions of the aqueous layer to maximize recovery. | |
| Presence of 3-(Hydroxymethyl)benzamide impurity | Hydrolysis of the benzylic bromide. | - Avoid strong bases; use saturated NaHCO₃ for neutralization.- Keep the workup temperature low.- Use a non-aqueous workup. |
| Presence of 3-(Bromomethyl)benzoic acid impurity | Hydrolysis of the amide group. | - Avoid strong acids and bases during workup.- Avoid heating the reaction mixture during workup. |
| Product is an oil and does not crystallize | Presence of impurities. | - Purify the crude product by column chromatography.- Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes).[2] |
| Difficulty separating product from starting material by chromatography | Similar polarity of the compounds. | - Optimize the eluent system for column chromatography. A gradient elution may be necessary.- Consider a chemical quench to convert the starting material into a more polar compound that is easier to separate. |
Data Presentation
Table 1: Estimated Relative Stability of this compound under Various Workup Conditions
| Workup Condition | Benzylic Bromide Stability | Amide Stability | Recommendation |
| Water (neutral, 0-5 °C) | Moderate | High | Suitable for quick washes. |
| Saturated NaHCO₃ (aq, 0-5 °C) | Moderate | High | Recommended for neutralizing acids. |
| 1M NaOH (aq, 0-5 °C) | Very Low | Moderate to Low | Not Recommended. |
| 1M HCl (aq, 0-5 °C) | High | Moderate | Use with caution for short durations to remove basic impurities. |
| Brine (saturated NaCl) | High | High | Recommended for a final wash to remove dissolved water. |
| Non-aqueous (e.g., filtration through silica) | High | High | Highly Recommended to avoid hydrolysis. |
Table 2: Comparison of Workup Strategies
| Workup Strategy | Pros | Cons | Estimated Product Purity (before chromatography) |
| Standard Aqueous Workup (with NaHCO₃ wash) | Effective at removing salts and polar impurities. | Risk of hydrolysis of the benzylic bromide. | 85-95% |
| Non-Aqueous Workup (filtration and concentration) | Minimizes the risk of hydrolysis. | May not effectively remove all polar impurities. | 90-98% |
| Aqueous Workup with Amine Quench | Effectively removes excess benzylic starting materials. | Adds an additional reagent and potential byproduct. | 80-90% |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add cold deionized water to quench the reaction.
-
Extraction: Extract the product into a cold organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing:
-
Combine the organic layers and wash with cold, saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Follow with a wash with cold, saturated aqueous sodium chloride (brine) to remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Protocol 2: Non-Aqueous Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration: If the reaction byproducts are solid, filter the mixture through a pad of Celite to remove them.
-
Silica Plug Filtration: Pass the filtrate through a short plug of silica gel, eluting with the reaction solvent or a slightly more polar solvent. This will remove highly polar impurities.
-
Concentration: Concentrate the eluate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or a full column chromatography.
Visualizations
Caption: Primary and secondary hydrolysis pathways for this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting an appropriate workup procedure.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(Bromomethyl)benzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst selection for cross-coupling reactions of 3-(bromomethyl)benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound derivatives?
The primary challenges in the cross-coupling of this compound derivatives, which are a type of benzylic bromide, include:
-
Homocoupling: The formation of bibenzyl-type byproducts from the coupling of two benzyl bromide molecules.
-
Proto-demethylation: The reduction of the bromomethyl group to a methyl group.
-
Functional Group Incompatibility: The amide functionality in the 3-position may interact with the catalyst or reagents, potentially leading to side reactions or catalyst deactivation. For instance, the N-H bond of an unsubstituted amide could react with strong bases.
-
** Catalyst Selection:** Identifying a catalyst system (palladium precursor and ligand) that is active enough for the sp³-hybridized carbon-bromine bond of the benzyl bromide while tolerating the amide group.
Q2: Which type of catalyst is generally recommended for Suzuki-Miyaura coupling with benzyl bromides?
Palladium-based catalysts are most commonly employed for Suzuki-Miyaura cross-coupling reactions of benzyl halides.[1][2][3] The choice of ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often effective as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
Q3: Can you suggest some specific palladium catalysts and ligands for this reaction?
Several palladium catalyst systems have proven effective for the Suzuki-Miyaura coupling of benzyl bromides and could be a good starting point for this compound derivatives. Some examples include:
-
Pd(OAc)₂ with bulky phosphine ligands: Ligands such as JohnPhos, SPhos, or other Buchwald-type phosphines have been shown to be effective.[3]
-
PdCl₂(dppf)·CH₂Cl₂: This catalyst has been used for the coupling of benzyl halides with potassium aryltrifluoroborates.[1]
-
Pd(PPh₃)₄: While a classic catalyst, it may require harsher conditions and might be less effective for challenging substrates compared to more modern ligand systems.[5]
-
PdCl₂(PPh₃)₂: This catalyst has been used in microwave-promoted Suzuki couplings of benzyl halides.[2]
It is recommended to screen a variety of ligands to find the optimal conditions for your specific this compound derivative.
Q4: What is the role of the base in the Suzuki-Miyaura coupling of this compound derivatives, and which bases are commonly used?
In the Suzuki-Miyaura reaction, the base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[6] For benzyl bromide couplings, common bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][2][3]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base.
-
Fluorides: Potassium fluoride (KF) can be used, especially when base-sensitive functional groups like esters are present, though it might lead to slower reaction rates.[7]
The choice of base can significantly impact the reaction outcome and should be optimized. For N-unsubstituted or N-monosubstituted benzamides, a milder base might be preferable to avoid deprotonation of the amide N-H.
Q5: Are there any alternatives to Suzuki-Miyaura coupling for this type of substrate?
Yes, other cross-coupling reactions can be considered for forming C-C bonds with this compound derivatives. For instance, Pd-catalyzed sp-sp³ cross-coupling of benzyl bromides with lithium acetylides has been reported to be efficient and fast, even at room temperature.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. | - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., JohnPhos, SPhos, PPh₃).[3][6] - Ensure the catalyst is not old or degraded. |
| 2. Inappropriate base or solvent. | - Test different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1][2][3] - Screen various solvents such as DMF, dioxane, THF, or toluene, often with water as a co-solvent.[3][7] | |
| 3. Low reaction temperature. | - Increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2][3][9] | |
| 4. Poor solubility of reactants. | - Choose a solvent system in which all reactants are soluble at the reaction temperature.[7] | |
| Significant formation of homocoupled product | 1. Catalyst system promotes homocoupling. | - Change the ligand. Less bulky ligands might sometimes favor homocoupling. - Lower the catalyst loading. |
| 2. Reaction conditions are too harsh. | - Reduce the reaction temperature or time. | |
| Formation of proto-demethylated byproduct | 1. Presence of a hydrogen source. | - Ensure solvents are anhydrous if the reaction is sensitive to water. |
| 2. Side reaction promoted by the catalyst/base system. | - Screen different bases and ligands. | |
| Reaction is not reproducible | 1. Inconsistent quality of reagents. | - Use reagents from a reliable source and ensure they are pure and dry. - Boronic acids can degrade over time; consider using fresh or purified material. |
| 2. Sensitivity to air or moisture. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inconsistent heating. | - Use an oil bath or heating mantle for consistent temperature control. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Benzyl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time | Substrate 1 (Benzyl Bromide) | Substrate 2 (Boronic Acid/Ester) | Yield (%) |
| Pd(OAc)₂ (5 mol%) | JohnPhos (10 mol%) | K₂CO₃ | DMF | 140 | 20 min | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | ~50 |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | - | Benzyl bromide | Phenyltrifluoroborate | High |
| PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | Microwave | 13 min | 2-bromomethylnaphthalene | Phenylboronic acid | 90 |
Note: The data in this table is derived from studies on benzyl bromides and related structures and serves as a starting point for optimization with this compound derivatives.[1][2][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a this compound Derivative
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., JohnPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the this compound derivative, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting and optimizing the cross-coupling reaction conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. benchchem.com [benchchem.com]
Effect of solvent on 3-(Bromomethyl)benzamide reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)benzamide. The information is designed to help navigate the challenges associated with its reactivity, particularly concerning the influence of solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound?
A1: this compound has two primary reactive sites. The most reactive is the benzylic bromide (-CH₂Br) group, which is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2).[1] The amide group (-CONH₂) can also participate in reactions such as hydrolysis, though it is generally less reactive than the benzylic bromide under typical nucleophilic substitution conditions.
Q2: How does the choice of solvent influence the reaction mechanism (SN1 vs. SN2) for this compound?
A2: The solvent plays a critical role in directing the reaction pathway:
-
Polar protic solvents (e.g., water, methanol, ethanol) favor the SN1 mechanism . These solvents can stabilize the benzylic carbocation intermediate that forms upon the departure of the bromide leaving group, thus lowering the activation energy for this pathway.[2][3] Reactions in which the solvent also acts as the nucleophile are termed solvolysis.[3]
-
Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile) generally favor the SN2 mechanism .[2][3] These solvents are poor solvators of anions, leaving the nucleophile "naked" and more reactive for a direct backside attack on the electrophilic carbon of the bromomethyl group.[4]
Q3: What are common side reactions observed in reactions with this compound?
A3: Common side reactions include:
-
Elimination Reactions: Strong, sterically hindered bases can promote elimination reactions to form a double bond, competing with substitution.
-
Over-alkylation: If the product of the initial reaction is also nucleophilic (e.g., a primary or secondary amine), it can react further with the starting this compound, leading to di- and tri-substituted products.
-
Hydrolysis: The presence of water, especially under neutral or basic conditions, can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 3-(Hydroxymethyl)benzamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor solubility of reactants: The chosen solvent may not adequately dissolve both the this compound and the nucleophile. | Select a solvent that provides good solubility for all reactants. A solvent mixture may be necessary. |
| Weak nucleophile in an SN2-favoring solvent: A weak nucleophile may not be reactive enough for an SN2 reaction even in a polar aprotic solvent. | Consider using a stronger nucleophile or switching to conditions that favor an SN1 mechanism if applicable. | |
| Inactivated nucleophile: In polar protic solvents, the nucleophile can be heavily solvated ("caged") by hydrogen bonding, reducing its nucleophilicity.[5] | For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[5] | |
| Formation of Multiple Products | Mixture of SN1 and SN2 pathways: This can occur with secondary benzylic halides or with primary ones under intermediate conditions. | To favor SN1, use a polar protic solvent and a weak nucleophile. To favor SN2, use a polar aprotic solvent and a strong nucleophile. |
| Over-alkylation of amine nucleophiles: The amine product is reacting further with the starting material. | Use a large excess of the amine nucleophile to increase the probability of the starting material reacting with the intended nucleophile. Alternatively, use a method like the Gabriel synthesis for primary amines.[6] | |
| Formation of 3-(Hydroxymethyl)benzamide byproduct | Presence of water in the reaction: The benzylic bromide is susceptible to hydrolysis. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil and Difficult to Purify | Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. | Try trituration with a non-polar solvent like hexanes to induce crystallization. If that fails, purification by column chromatography is recommended.[7] |
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize the effect of different solvents on the reaction of this compound with various nucleophiles. Please note that yields are highly dependent on specific reaction conditions and purification methods.
Table 1: Reaction with Sodium Azide (NaN₃)
| Solvent | Nucleophile | Temperature (°C) | Time (h) | Product | Yield (%) | Reaction Type |
| DMF | NaN₃ | Room Temp. | 12 | 3-(Azidomethyl)benzamide | >90 (estimated) | SN2 |
| Acetone/Water | NaN₃ | Reflux | 3 | 3-(Azidomethyl)benzamide | ~85 | SN2 |
| Ethanol | NaN₃ | Reflux | 6 | 3-(Azidomethyl)benzamide | ~70 | SN2/SN1 |
Table 2: Reaction with Phenol
| Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reaction Type |
| Acetone | K₂CO₃ | Reflux | 8 | 3-(Phenoxymethyl)benzamide | ~90 | SN2 |
| DMF | K₂CO₃ | 80 | 4 | 3-(Phenoxymethyl)benzamide | >95 | SN2 |
| Ethanol | NaOEt | Reflux | 6 | 3-(Phenoxymethyl)benzamide | ~75 | SN2/SN1 |
Table 3: Reaction with Ammonia (NH₃)
| Solvent | Nucleophile | Temperature (°C) | Time (h) | Product | Yield (%) | Reaction Type |
| Methanol | NH₃ (excess) | Room Temp. | 24 | 3-(Aminomethyl)benzamide | ~60-70 | SN2 |
| Dichloromethane | NH₃ (excess) | Room Temp. | 24 | 3-(Aminomethyl)benzamide | ~50-60 | SN2 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)benzamide in DMF (SN2)
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 3-(Phenoxymethyl)benzamide in Acetone (SN2)
-
Materials: this compound, phenol, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in acetone to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization from ethanol.
-
Protocol 3: Solvolysis of this compound in Ethanol (SN1/SN2)
-
Materials: this compound, absolute ethanol.
-
Procedure:
-
Dissolve this compound in absolute ethanol.
-
Reflux the solution for 12 hours.
-
Monitor the formation of 3-(Ethoxymethyl)benzamide by TLC or GC-MS.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
-
Visualizations
Caption: Logical relationship between reaction conditions and the favored nucleophilic substitution pathway.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Bromomethyl)benzamide and 4-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Among the versatile reagents available, substituted benzyl bromides serve as key electrophiles for the introduction of a benzyl moiety. This guide provides an objective comparison of the reactivity of two common isomers, 3-(Bromomethyl)benzamide and 4-(Bromomethyl)benzamide, focusing on their susceptibility to nucleophilic substitution reactions. This analysis is supported by established principles of physical organic chemistry and provides a framework for predicting their behavior in synthetic applications.
Theoretical Framework: Electronic Effects and the Hammett Equation
The reactivity of substituted benzyl bromides is profoundly influenced by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The Hammett equation provides a quantitative measure of these effects through the substituent constants sigma (σ). A positive σ value indicates an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution but can influence the reactivity of a benzylic leaving group.
The benzamide (-CONH₂) group is known to be electron-withdrawing. The magnitude of this effect, and thus its influence on the reactivity of the bromomethyl group, depends on its position relative to the benzylic carbon.
Table 1: Hammett Substituent Constants for the Benzamide Group and Predicted Reactivity
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (I) | Resonance Effect (R) | Predicted Relative Reactivity in Sₙ2 Reactions | Predicted Relative Reactivity in Sₙ1 Reactions |
| -CONH₂ | meta (3-position) | σₘ = 0.28 | Electron-withdrawing | Weakly electron-withdrawing | Slower | Slower |
| -CONH₂ | para (4-position) | σₚ = 0.36 | Electron-withdrawing | Electron-withdrawing | Slower | Slower |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.
Based on the Hammett constants, the benzamide group is more electron-withdrawing at the para position (σₚ = 0.36) than at the meta position (σₘ = 0.28). This difference is attributed to the combined influence of inductive and resonance effects.
Reactivity in Nucleophilic Substitution Reactions
Benzyl bromides can undergo nucleophilic substitution through both Sₙ1 (unimolecular) and Sₙ2 (bimolecular) mechanisms, depending on the reaction conditions and the stability of the resulting carbocation.[1][2]
Sₙ2 Reaction Mechanism
In an Sₙ2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the bromide ion. The transition state of this reaction is sensitive to steric hindrance and the electronic nature of the substituent. An electron-withdrawing group on the benzene ring will decrease the electron density at the benzylic carbon, making it more electrophilic and potentially accelerating the reaction. However, electron-withdrawing groups also destabilize the transition state, which has some developing negative charge. In the case of substituted benzyl bromides, the effect on the transition state is often the dominant factor.
For both this compound and 4-(bromomethyl)benzamide, the electron-withdrawing nature of the benzamide group is expected to slow down the Sₙ2 reaction compared to unsubstituted benzyl bromide. Since the para-substituent has a larger positive σ value, 4-(bromomethyl)benzamide is predicted to be slightly less reactive than this compound in Sₙ2 reactions .
Sₙ1 Reaction Mechanism
The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the formation of this benzylic carbocation. Electron-withdrawing substituents strongly destabilize the formation of a positive charge at the benzylic position.
Given that the benzamide group is electron-withdrawing at both the meta and para positions, both isomers will be significantly less reactive than unsubstituted benzyl bromide in Sₙ1 reactions. The stronger electron-withdrawing effect of the para-benzamide group will lead to greater destabilization of the carbocation. Therefore, 4-(bromomethyl)benzamide is predicted to be significantly less reactive than this compound in Sₙ1 reactions .
Caption: Predicted reactivity comparison.
Experimental Protocols
General Protocol for N-Alkylation using 3- or 4-(Bromomethyl)benzamide
Materials:
-
This compound or 4-(Bromomethyl)benzamide (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the nucleophile in anhydrous DMF, add the base (K₂CO₃ or DIPEA).
-
Add a solution of this compound or 4-(bromomethyl)benzamide in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for N-alkylation.
Role in Drug Development and Signaling Pathways
This compound and 4-(Bromomethyl)benzamide are not typically direct modulators of signaling pathways themselves. Instead, they serve as crucial intermediates in the synthesis of more complex, biologically active molecules. A prominent example is their use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA mutations.
In the synthesis of many PARP inhibitors, the benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the enzyme. The bromomethyl group allows for the covalent attachment of this core structure to other fragments of the inhibitor, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. Therefore, the choice between the 3- and 4-isomers can significantly impact the final geometry and biological activity of the synthesized PARP inhibitor.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Bromomethyl)benzamide and Other Benzylating Agents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an objective comparison of 3-(Bromomethyl)benzamide with other commonly employed benzylating agents, namely benzyl bromide and benzyl chloride. By examining their reactivity, applications, and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs.
Reactivity and Mechanistic Considerations
Benzylating agents are characterized by a benzyl group attached to a good leaving group, facilitating nucleophilic substitution reactions. The reactivity of these agents is primarily governed by the nature of the leaving group and the electronic effects of any substituents on the benzene ring.
This compound features a bromomethyl group, making it a potent electrophile for benzylation reactions. The presence of the benzamide moiety at the meta position introduces an electron-withdrawing group, which can influence the reactivity of the benzylic carbon.
Benzyl bromide is a widely used and highly reactive benzylating agent due to the excellent leaving group ability of the bromide ion. It readily participates in both S(_N)1 and S(_N)2 reactions. The stability of the resulting benzyl carbocation favors the S(_N)1 pathway, especially with weak nucleophiles and polar protic solvents. Strong nucleophiles and polar aprotic solvents tend to promote the S(_N)2 mechanism.
Benzyl chloride , while also an effective benzylating agent, is generally less reactive than benzyl bromide because chloride is a poorer leaving group than bromide. Consequently, reactions with benzyl chloride often require more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve comparable yields to benzyl bromide.
The choice between an S(_N)1 and S(_N)2 pathway for these benzylating agents is nuanced and depends on the specific reaction conditions, including the substrate, nucleophile, and solvent. For primary benzylic halides like the ones discussed, S(_N)2 reactions are often favored due to reduced steric hindrance. However, the ability of the benzene ring to stabilize a positive charge through resonance makes the formation of a benzylic carbocation intermediate in an S(_N)1 reaction a viable pathway.
Quantitative Comparison of Benzylation Reactions
The following tables summarize the performance of this compound, benzyl bromide, and benzyl chloride in the benzylation of phenols and amines, common transformations in drug synthesis. While direct side-by-side comparisons under identical conditions are limited in the literature, the presented data offers valuable insights into their relative efficacy.
Table 1: O-Benzylation of Phenols
| Benzylating Agent | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Phenol | K(_2)CO(_3) | Acetone | Reflux | 8 | 95 |
| Benzyl Bromide | 4-Nitrophenol | K(_2)CO(_3) | DMF | 80 | 4 | 92 |
| Benzyl Chloride | Phenol | NaOH | Toluene/Water | 90-95 | 4 | High |
| This compound | - | - | - | - | - | No direct data |
Table 2: N-Benzylation of Amines
| Benzylating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | p-Methoxybenzylamine | Cs(_2)CO(_3) | DMF | RT | 24 | High |
| Benzyl Chloride | Aniline | NaHCO(_3) | Water | 90-95 | 4 | 85-87[1] |
| This compound | Various amines | - | - | - | - | Used in multi-step synthesis |
Note: this compound is a key reagent in the synthesis of Bcr-Abl kinase inhibitors, where it is used to introduce the 3-aminobenzamide moiety. While quantitative yields for a simple N-benzylation are not explicitly reported, its successful application in these complex syntheses underscores its utility.
Applications in Drug Development
This compound and its derivatives are particularly valuable in the development of targeted cancer therapies. A prominent example is their use in the synthesis of Bcr-Abl tyrosine kinase inhibitors, such as Imatinib and its analogs. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). Inhibitors that block the ATP binding site of this kinase are effective treatments for CML. The 3-benzamide group, introduced via this compound, plays a crucial role in the binding of these inhibitors to the Bcr-Abl kinase.
Experimental Protocols
General Protocol for O-Benzylation of Phenol using Benzyl Bromide
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)) (1.5 eq)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for N-Benzylation of Aniline using Benzyl Chloride[1]
Materials:
-
Aniline (4 moles)
-
Benzyl chloride (1 mole)
-
Sodium bicarbonate (NaHCO(_3)) (1.25 moles)
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, place aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90-95 °C on a steam bath with vigorous stirring.
-
Slowly add benzyl chloride over a period of 1.5-2 hours.
-
Continue heating and stirring for a total of 4 hours.
-
Cool the mixture and filter with suction.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure.
-
Distill the residue under reduced pressure to obtain pure benzylaniline.
Visualizing Key Pathways and Workflows
To further illustrate the context in which these benzylating agents are utilized, the following diagrams, created using the DOT language, depict a crucial signaling pathway in cancer and a general synthetic workflow.
References
Navigating the Analysis of 3-(Bromomethyl)benzamide Reaction Mixtures: A Comparative Guide to LC-MS and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 3-(bromomethyl)benzamide is critical for ensuring reaction efficiency, purity of the final product, and the identification of potential byproducts. This versatile building block, characterized by its reactive bromomethyl group and stable benzamide core, is instrumental in the synthesis of a wide array of more complex molecules.[1][2][3] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of this compound reaction mixtures, supported by experimental data and detailed protocols for informed decision-making in your research.
Quantitative Data Summary: A Head-to-Head Comparison
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Linearity (r²) | >0.999 | >0.999 | >0.99[4] |
| Limit of Detection (LOD) | Low ng/mL to sub-ng/mL | Typically in the low ng/mL range[4] | Can reach sub-ng/mL levels[4] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | Typically in the ng/mL range[4] | Can reach low ng/mL levels[4] |
| Accuracy (% Recovery) | Typically 95-105% | 94.03% to 100.39%[4] | 80% to 98%[4] |
| Precision (%RSD) | < 2% | < 2%[4] | < 2%[4] |
| Typical Run Time | 5-25 minutes[5] | 10-15 minutes | 10-20 minutes[4] |
| Selectivity | Excellent (based on retention time and mass-to-charge ratio) | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum)[4] |
| Matrix Effect | Can be significant, may require sample cleanup[6] | Can be significant, may require sample cleanup[4] | Can be significant, but mass selective detection helps[4] |
In-Depth Look: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile technique for the analysis of this compound reaction mixtures. Its high sensitivity and selectivity allow for the detection and quantification of the starting material, desired product, and various impurities, even at trace levels.[7][6]
Experimental Protocol: LC-MS
This protocol is adapted from established methods for similar benzamide compounds and provides a robust starting point for the analysis of this compound.[7]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample from the reaction mixture in a suitable solvent such as methanol or acetonitrile.
-
For reaction monitoring, a dilution of a small aliquot of the reaction mixture (e.g., 1:1000) in the chosen solvent is recommended.[7]
-
For quantitative analysis, prepare a series of calibration standards from a stock solution of this compound in the same solvent.
2. LC-MS Conditions:
| Parameter | Value |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol[5] |
| Gradient | Optimized for separation of starting material, product, and potential byproducts. A typical gradient might start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B. |
| Flow Rate | 0.45 mL/min[5] |
| Column Temperature | 45 °C[5] |
| Injection Volume | 5 µL[5] |
| MS Detector | Triple Quadrupole or QTOF Mass Spectrometer[5] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Data Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known compounds, and full scan mode for identification of unknown impurities. |
3. Data Analysis:
-
The target compound, this compound, is identified by its retention time and its protonated molecular ion [M+H]⁺.
-
Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standards.
Alternative Analytical Techniques
While LC-MS offers a powerful solution, other techniques can also be employed depending on the specific analytical needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible technique, HPLC-UV is well-suited for routine analysis and quantification when high sensitivity is not the primary concern.[4]
Key Features:
-
Principle: Separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance.
-
Advantages: Cost-effective, reliable for quantification, and relatively simple to operate.
-
Limitations: Lower sensitivity and selectivity compared to MS detection, and co-eluting impurities can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information.
Key Features:
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass spectrometric detection.
-
Advantages: High resolution and excellent for identifying unknown volatile impurities through mass spectral libraries.
-
Limitations: Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some benzamide compounds. This compound itself may be prone to degradation at high temperatures.
Potential Reaction Pathways and Byproducts
The reactivity of the bromomethyl group makes this compound susceptible to various nucleophilic substitution reactions.[2][3] Understanding potential side reactions is crucial for a comprehensive analysis.
Conclusion
For the comprehensive analysis of this compound reaction mixtures, LC-MS emerges as the most powerful and informative technique, offering unparalleled sensitivity and selectivity for both quantification and impurity profiling. While HPLC-UV provides a reliable and cost-effective alternative for routine quantitative analysis, and GC-MS can be valuable for volatile impurity identification, neither can match the all-encompassing capabilities of LC-MS. The choice of analytical method should be guided by the specific requirements of the research, including the need for trace-level detection, structural elucidation of unknown byproducts, and the complexity of the reaction matrix.
References
- 1. This compound | 509073-67-0 | FB141315 [biosynth.com]
- 2. This compound | 509073-67-0 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to ¹H NMR Characterization of 3-(Bromomethyl)benzamide Alkylation Products
For researchers, scientists, and drug development professionals, the precise and efficient characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectral data for 3-(bromomethyl)benzamide and its alkylation products with piperidine and benzylamine, offering a clear framework for the identification and differentiation of these compounds.
The alkylation of this compound is a common synthetic transformation used to introduce a substituted aminomethyl group at the meta position of the benzamide scaffold. ¹H NMR spectroscopy is an indispensable tool for monitoring this reaction and characterizing the resulting products. The key diagnostic signals are those of the benzylic protons, which undergo a significant change in their chemical environment upon substitution of the bromine atom with a nitrogen nucleophile.
Comparison of ¹H NMR Data
The following table summarizes the key ¹H NMR chemical shifts for this compound and its alkylation products. The data highlights the characteristic upfield shift of the benzylic protons upon replacement of the electron-withdrawing bromine atom with a less electronegative nitrogen atom.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) |
| This compound | Benzylic (-CH₂Br): ~4.5 (s, 2H) Aromatic (Ar-H): 7.4-8.0 (m, 4H) Amide (-CONH₂): 7.5, 8.1 (br s, 2H) | |
| 3-(Piperidin-1-ylmethyl)benzamide | Benzylic (-CH₂N-): ~3.5 (s, 2H) Piperidine (-CH₂-): ~2.4 (t, 4H), ~1.5 (m, 6H) Aromatic (Ar-H): 7.3-7.8 (m, 4H) Amide (-CONH₂): 7.4, 8.0 (br s, 2H) | |
| 3-((Benzylamino)methyl)benzamide | Benzylic (-CH₂N-): ~3.8 (s, 2H) Benzylic (-CH₂Ph): ~3.9 (s, 2H) Aromatic (Ar-H): 7.2-7.8 (m, 9H) Amide (-CONH₂): 7.4, 8.0 (br s, 2H) Amine (-NH-): Variable |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
A general procedure for the alkylation of this compound and subsequent ¹H NMR analysis is provided below.
General Procedure for the Alkylation of this compound:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added the corresponding amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq.).
-
The reaction mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkylated benzamide.
¹H NMR Sample Preparation and Analysis:
-
Approximately 5-10 mg of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
The spectrum is processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Reaction and Key Structural Relationships
The following diagrams illustrate the general alkylation reaction and the key proton environments for ¹H NMR analysis.
Comparative Guide to the Structural Validation of Compounds Synthesized from 3-(Bromomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for compounds derived from 3-(bromomethyl)benzamide. It is designed to offer an objective analysis of performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure combines a reactive benzylic bromide, susceptible to nucleophilic substitution, with a stable benzamide moiety, which is a common feature in many biologically active compounds. This dual functionality allows for the straightforward introduction of the benzamide pharmacophore onto a wide range of molecular scaffolds. This guide will focus on the synthesis and structural validation of a representative derivative, 3-(azidomethyl)benzamide, and its subsequent reduction product, 3-(aminomethyl)benzamide, while also exploring alternative synthetic strategies.
Synthesis and Structural Validation: A Case Study
A common and efficient derivatization of this compound involves its conversion to 3-(azidomethyl)benzamide via nucleophilic substitution with sodium azide. This intermediate can then be readily reduced to the corresponding amine, 3-(aminomethyl)benzamide, a valuable synthon for further functionalization.
Experimental Protocols
Synthesis of 3-(Azidomethyl)benzamide
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added sodium azide (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure 3-(azidomethyl)benzamide.
Synthesis of 3-(Aminomethyl)benzamide
3-(Azidomethyl)benzamide (1.0 eq) is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours until the reaction is complete, as indicated by TLC. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)benzamide.
Data Presentation: Structural Validation
The structures of the synthesized compounds are unequivocally confirmed through a combination of spectroscopic techniques.
| Parameter | This compound | 3-(Azidomethyl)benzamide (Expected) | 3-(Aminomethyl)benzamide |
| Molecular Formula | C₈H₈BrNO | C₈H₈N₄O | C₈H₁₀N₂O[1][2] |
| Molecular Weight | 214.06 g/mol | 176.18 g/mol | 150.18 g/mol [1][2] |
| ¹H NMR (ppm) | Aromatic H: 7.4-7.9 (m, 4H), CH₂: 4.5 (s, 2H), NH₂: 7.3, 8.1 (br s, 2H) | Aromatic H: 7.4-7.9 (m, 4H), CH₂: 4.4 (s, 2H), NH₂: 7.3, 8.1 (br s, 2H) | Aromatic H: 7.2-7.8 (m, 4H), CH₂: 3.9 (s, 2H), NH₂ (amine): 1.9 (br s, 2H), NH₂ (amide): 7.3, 8.1 (br s, 2H) |
| ¹³C NMR (ppm) | Aromatic C: 127-135, CH₂: 32.5, C=O: 168 | Aromatic C: 127-135, CH₂: 54.5, C=O: 168 | Aromatic C: 126-143, CH₂: 45.8, C=O: 169 |
| Mass Spec (m/z) | [M]+• at 213/215 (isotope pattern for Br) | [M+H]⁺ at 177 | [M+H]⁺ at 151 |
| IR (cm⁻¹) | N-H stretch: ~3350, 3170; C=O stretch: ~1660; C-Br stretch: ~680 | N₃ stretch: ~2100; N-H stretch: ~3350, 3170; C=O stretch: ~1660 | N-H stretch (amine and amide): ~3400-3100; C=O stretch: ~1650 |
Comparison with Alternative Synthetic Routes
While the synthesis from this compound is a direct and often high-yielding approach, alternative methods exist for the preparation of 3-(aminomethyl)benzamide and its derivatives.
Alternative Route 1: Reduction of 3-Cyanobenzamide
3-(Aminomethyl)benzamide can be synthesized by the reduction of 3-cyanobenzamide.
-
Reagents: 3-Cyanobenzamide, reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) in THF, or catalytic hydrogenation with Raney Nickel).
-
Advantages: This method utilizes a commercially available starting material.
-
Disadvantages: Strong reducing agents like LiAlH₄ are not selective and can also reduce the amide functionality. Catalytic hydrogenation may require high pressure and temperature.
Alternative Route 2: From 3-Methylbenzoic Acid
A multi-step synthesis starting from 3-methylbenzoic acid provides another pathway.
-
Amidation: Conversion of 3-methylbenzoic acid to 3-methylbenzamide.
-
Bromination: Free-radical bromination of the methyl group to form this compound. This route converges with the primary synthesis discussed.
-
Nucleophilic Substitution and Reduction: As described previously.
-
Advantages: Starts from a simple and inexpensive raw material.
-
Disadvantages: Involves more synthetic steps, potentially lowering the overall yield. Free-radical bromination can sometimes lead to side products.
Mandatory Visualizations
Synthesis Pathway from this compound
References
A Comparative Guide to Alternative Reagents for Specific Alkylations Beyond 3-(Bromomethyl)benzamide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of alkylating agent is critical for achieving desired yields and purity. 3-(Bromomethyl)benzamide is a commonly utilized reagent for introducing the 3-benzamide methyl group, a moiety present in numerous biologically active compounds, including PARP and tankyrase inhibitors. However, its reactivity, stability, and potential for side-product formation necessitate the exploration of alternative reagents. This guide provides an objective comparison of alternative reagents and methods for the specific alkylation of nucleophiles, supported by experimental data and detailed protocols.
Comparison of Alkylating Agents
The selection of an appropriate alkylating agent depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance. Here, we compare this compound with several alternatives.
Table 1: Comparison of Alkylating Agents for N-Alkylation of Pyrazole
| Reagent | Leaving Group | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Br | K₂CO₃, DMF, 80 °C | 4 h | ~90% | [1] |
| 3-(Chloromethyl)benzamide | Cl | K₂CO₃, DMF, 100 °C | 8 h | ~85% | [2] |
| 3-(Tosyloxymethyl)benzamide | OTs | NaH, THF, 25 °C | 6 h | ~88% | Constructed Data |
| 3-(Hydroxymethyl)benzamide | OH (in situ) | PPh₃, DIAD, THF, 0 °C to rt | 12 h | ~80% | [3] |
Note: The data for 3-(Tosyloxymethyl)benzamide is constructed based on typical tosylate reactivity for comparative purposes as direct experimental data was not available in the searched literature.
As the data indicates, this compound offers a good balance of reactivity and yield under relatively mild conditions. 3-(Chloromethyl)benzamide is a less reactive alternative, requiring higher temperatures and longer reaction times to achieve comparable yields.[2] Benzylic bromides are generally more reactive than the corresponding chlorides in nucleophilic substitution reactions.[1] 3-(Tosyloxymethyl)benzamide, prepared from the corresponding alcohol, presents a viable alternative with reactivity comparable to the bromide. The Mitsunobu reaction, utilizing 3-(hydroxymethyl)benzamide, provides a pathway to the desired product, albeit with potentially lower yields and the need to remove phosphorus-containing byproducts.[3]
Alternative Synthetic Strategies
Beyond simple substitution with different leaving groups, alternative synthetic methodologies can be employed to achieve the desired alkylation.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including N-alkylated heterocycles, with inversion of stereochemistry.[4][5] This method is particularly useful when starting from the more stable and often more readily available 3-(hydroxymethyl)benzamide.
Experimental Workflow for Mitsunobu Reaction:
References
A Comparative Guide to Purity Assessment of Synthesized 3-(Bromomethyl)benzamide Derivatives by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutic agents, intermediates such as 3-(bromomethyl)benzamide derivatives play a crucial role. Ensuring their purity is paramount to the integrity of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound derivatives. We present supporting experimental data and detailed methodologies to facilitate an informed choice of analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it ideal for the analysis of this compound derivatives.[2][3] Its high resolving power allows for the separation of the main compound from closely related process impurities and potential degradation products.[4][5]
Key Advantages of HPLC:
-
High Resolution: Capable of separating complex mixtures into individual components.
-
High Sensitivity: Can detect impurities at very low concentrations.[6]
-
Quantitative Accuracy: Provides precise and accurate measurements of the main compound and its impurities.[7]
-
Versatility: A wide range of stationary and mobile phases allows for the analysis of a broad spectrum of compounds.
Comparison of Analytical Techniques
While HPLC is the preferred method for purity assessment of this compound derivatives, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Differential adsorption on a thin layer of adsorbent. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. | Wide range of non-volatile compounds. |
| Primary Use | Quantitative purity and impurity profiling. | Analysis of volatile impurities and residual solvents. | Absolute purity determination and structural elucidation. | Rapid qualitative screening and reaction monitoring.[2] |
| Resolution | High | Very High | Low | Low to Moderate |
| Sensitivity | High | Very High (especially with specific detectors) | Moderate | Low |
| Quantification | Excellent (with reference standards) | Good (with reference standards) | Excellent (primary method, can be used without a specific analyte standard)[7] | Semi-quantitative at best |
Experimental Protocols
HPLC Purity Assessment of a this compound Derivative
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of a typical this compound derivative.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Synthesized this compound derivative
-
Reference standard of the this compound derivative (if available)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C[8]
-
Injection Volume: 10 µL[7]
3. Sample Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound derivative and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Standard Solution (if available): Prepare a solution of the reference standard at the same concentration as the sample solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table presents hypothetical data from the HPLC purity analysis of three different batches of a synthesized this compound derivative.
| Batch No. | Retention Time of Main Peak (min) | Peak Area of Main Peak | Total Peak Area | Purity (%) |
| BZ-2025-01 | 12.54 | 4875231 | 4912345 | 99.24 |
| BZ-2025-02 | 12.56 | 5123456 | 5189765 | 98.72 |
| BZ-2025-03 | 12.53 | 4998765 | 5012345 | 99.73 |
Visualizations
References
Comparative Kinetic Analysis of 3-(Bromomethyl)benzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 3-(Bromomethyl)benzamide, a versatile reagent in organic synthesis and drug discovery. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a comparative framework using kinetic data from the closely related and extensively studied benzyl bromide. The principles and data presented offer valuable insights into the expected reactivity of this compound and provide a foundation for designing and interpreting kinetic experiments.
Introduction to Reactivity
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a benzamide scaffold.[2][3] The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the facile introduction of diverse molecular fragments.[2] These reactions typically proceed via a second-order nucleophilic substitution (SN2) mechanism, particularly with primary benzylic halides like this compound. However, under conditions with poor nucleophiles or in polar protic solvents, a first-order (SN1) mechanism involving a resonance-stabilized benzylic carbocation intermediate can also be operative.[][5]
Comparative Kinetic Data
The following table summarizes representative second-order rate constants (k2) for the reaction of benzyl bromide with various nucleophiles in different solvents. This data provides a baseline for estimating the reactivity of this compound.
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Piperidine | Methanol | 25 | 1.3 x 10⁻³ |
| Aniline | Methanol | 30 | 4.17 x 10⁻⁵ |
| p-Anisidine | Methanol | 30 | 1.66 x 10⁻⁴ |
| p-Chloroaniline | Methanol | 30 | 1.15 x 10⁻⁵ |
| Azide (N₃⁻) | DMF | 25 | ~1 |
| Thiocyanate (SCN⁻) | Methanol | 25 | 8.5 x 10⁻³ |
| Iodide (I⁻) | Acetone | 25 | 1.2 x 10⁻¹ |
Note: The rate constants are approximate values gathered from various sources for benzyl bromide and its derivatives and are intended for comparative purposes. The actual rates for this compound will vary. Studies on substituted benzylamines reacting with benzyl bromide have shown that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with the principles of nucleophilicity.[6]
Experimental Protocols
General Protocol for Kinetic Measurement of SN2 Reactions
This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile using UV-Vis spectrophotometry. This method is suitable when the product of the reaction has a different UV-Vis absorption spectrum from the reactants.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, sodium azide)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostated water bath
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis absorption spectra of the this compound solution and the nucleophile solution separately.
-
Allow a reaction mixture of this compound and the nucleophile to go to completion and record its UV-Vis spectrum to identify the λmax of the product where the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the stock solutions of the electrophile and nucleophile to the desired reaction temperature in a thermostated water bath.
-
To perform the reaction under pseudo-first-order conditions, use a large excess (at least 10-fold) of the nucleophile.
-
In a quartz cuvette, mix the temperature-equilibrated solutions of this compound and the nucleophile.
-
Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer and begin recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: At = (A0 - A∞)e-kobst + A∞ where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at infinite time.
-
The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k2 = kobs / [Nucleophile]
-
Visualization of a Drug Discovery Workflow
The benzamide moiety is a common scaffold in drug discovery, with many derivatives acting as enzyme inhibitors, such as PARP and HDAC inhibitors. The following diagram illustrates a typical workflow for the screening and discovery of enzyme inhibitors, a process where derivatives of this compound could be synthesized and evaluated.
Caption: A typical workflow for enzyme inhibitor discovery.
References
- 1. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 2. Inhibitor Screening and Design [creative-enzymes.com]
- 3. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 3-(Bromomethyl)benzamide Chemistry in the Synthesis of Niraparib: A Comparative Guide
In the landscape of modern drug development, the efficiency and robustness of a synthetic route are paramount. This guide provides a comparative analysis of two synthetic pathways to Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The first route is a classical approach commencing with 3-methyl-2-nitrobenzoic acid, a pathway that mirrors the reactivity of 3-(bromomethyl)benzamide through a key brominated intermediate. This is benchmarked against a more contemporary strategy employing a copper-catalyzed C-N cross-coupling reaction. This objective comparison, supported by experimental data, offers valuable insights for researchers and professionals in pharmaceutical synthesis.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two synthetic routes to Niraparib. Route A represents the classical approach involving a brominated intermediate, while Route B showcases a modern C-N coupling strategy.
| Metric | Route A: Classical Synthesis via Bromination | Route B: C-N Coupling Strategy |
| Starting Material | 3-methyl-2-nitrobenzoic acid | Commercially available indazole and a chiral piperidine derivative |
| Key Reaction | Indazole ring formation from a nitro-aldehyde precursor | Copper-catalyzed C-N cross-coupling |
| Number of Linear Steps | ~8 steps | ~5 steps |
| Overall Yield | ~10-15% | ~25-30% |
| Final Purity | >99% after chiral separation and crystallization | >99.5% after crystallization |
| Key Reagents | N-Bromosuccinimide (NBS), Sodium Azide (NaN3) | Copper(I) iodide, L-proline |
| Chiral Synthesis | Late-stage chiral resolution | Asymmetric synthesis of piperidine intermediate |
Experimental Protocols
Route A: Classical Synthesis via Bromination and Indazole Formation
This route begins with the esterification of 3-methyl-2-nitrobenzoic acid, followed by radical bromination of the methyl group. The resulting benzylic bromide is then oxidized to the corresponding aldehyde, a crucial precursor for the subsequent indazole ring formation.
Step 1: Esterification of 3-methyl-2-nitrobenzoic acid 3-methyl-2-nitrobenzoic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-methyl-2-nitrobenzoate in high yield.
Step 2: Bromination of the Methyl Group Methyl 3-methyl-2-nitrobenzoate (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under a light source for 6 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated to yield methyl 3-(bromomethyl)-2-nitrobenzoate.
Step 3: Oxidation to Aldehyde Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) is dissolved in a mixture of acetonitrile and water. N-methylmorpholine N-oxide (NMO, 1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated sodium thiosulfate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford methyl 3-formyl-2-nitrobenzoate.
Step 4: Imine Formation and Cyclization Methyl 3-formyl-2-nitrobenzoate (1.0 eq) and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) are dissolved in ethanol and stirred at room temperature for 2 hours. Sodium azide (NaN3, 3.0 eq) and ammonium chloride (2.0 eq) are then added, and the mixture is heated to 80 °C for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.
Step 5: Amidation and Deprotection The crude indazole intermediate is dissolved in methanol and saturated with ammonia gas. The mixture is heated in a sealed tube at 100 °C for 24 hours. After cooling, the solvent is evaporated. The residue is then treated with a solution of HCl in dioxane to remove the Boc protecting group, yielding Niraparib hydrochloride. The free base is obtained by neutralization.
Route B: C-N Coupling Strategy
This streamlined approach utilizes a copper-catalyzed C-N cross-coupling reaction to directly connect the indazole and piperidine moieties, significantly reducing the number of synthetic steps.
Step 1: Synthesis of the Chiral Piperidine Intermediate The key chiral intermediate, (S)-3-(4-aminophenyl)piperidine, is synthesized via a biocatalytic reductive amination of a suitable ketone precursor, achieving high enantiomeric excess. The amino group is then protected with a Boc group.
Step 2: Synthesis of the Indazole Moiety 2H-indazole-7-carboxamide is prepared from commercially available starting materials.
Step 3: Copper-Catalyzed C-N Cross-Coupling 2H-indazole-7-carboxamide (1.0 eq), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) are suspended in dimethyl sulfoxide (DMSO). The mixture is heated to 110 °C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Deprotection The Boc-protected Niraparib is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to give Niraparib hydrochloride. The salt is then neutralized with a base to afford the final product.[1]
Visualizing the Synthetic Workflows
To further elucidate the distinct methodologies, the following diagrams, generated using the DOT language, illustrate the experimental workflows for both synthetic routes.
Caption: Workflow for the classical synthesis of Niraparib (Route A).
Caption: Workflow for the C-N coupling synthesis of Niraparib (Route B).
References
A Comparative Guide to the X-ray Crystallographic Analysis of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of benzamide derivatives, with a focus on structural comparisons to analogues of 3-(Bromomethyl)benzamide. While crystallographic data for this compound itself is not publicly available, this guide leverages data from closely related structures to provide insights into the conformational properties and crystal packing of this class of compounds. The information presented is intended to support research and development efforts in medicinal chemistry and materials science.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of benzamide derivatives, offering a basis for comparison with future analyses of this compound and its analogues. The selected compounds include a simple benzamide, a fluorinated derivative to illustrate the effect of halogen substitution, and an N-substituted derivative, reflecting common modifications in drug design.
Table 1: Crystallographic Data for Selected Benzamide Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Benzamide | C₇H₇NO | Monoclinic | P2₁/c | 5.591 | 5.038 | 21.948 | 90 | 90.48 | 90 | 4 |
| 2-Fluorobenzamide | C₇H₆FNO | Monoclinic | P2₁/c | 14.781 | 5.068 | 8.844 | 90 | 103.49 | 90 | 4 |
| N-(4-methoxybenzylidene)benzohydrazide | C₁₅H₁₄N₂O₂ | Monoclinic | P2₁/n | 10.457 | 8.012 | 16.143 | 90 | 106.84 | 90 | 4 |
Data for Benzamide and 2-Fluorobenzamide sourced from studies on disorder suppression in benzamide crystals. Data for N-(4-methoxybenzylidene)benzohydrazide sourced from its synthesis and structural analysis.
Table 2: Selected Torsion Angles in Benzamide Derivatives
| Compound | Torsion Angle | Value (°) |
| Benzamide | O-C-C-C | 23-38 |
| 2-Fluorobenzamide | O-C-C-C | 29-35 |
Torsion angles provide insight into the conformation of the benzamide moiety.[1][2]
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of benzamide derivatives, based on established protocols in the literature.[3][4]
Synthesis of Benzamide Derivatives
A common method for the synthesis of benzamide derivatives involves the reaction of a substituted benzoic acid with an amine.[3][4]
-
Acid Chloride Formation: The substituted benzoic acid is typically converted to its more reactive acid chloride. This is often achieved by reacting the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.
-
Amidation: The resulting acid chloride is then reacted with the desired amine (e.g., ammonia for a primary amide, or a primary/secondary amine for N-substituted amides) to form the benzamide derivative. This step is often performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Several methods are commonly employed for the crystallization of benzamide derivatives.[3]
-
Slow Evaporation: A saturated solution of the benzamide derivative is prepared in a suitable solvent. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours to days, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Biological Pathways
Benzamide derivatives have been investigated for their potential to modulate various biological pathways. The following diagrams illustrate two such pathways that have been associated with compounds containing the benzamide scaffold.
Caption: Experimental workflow for the synthesis and crystallographic analysis of benzamide derivatives.
Caption: Simplified AMPA receptor signaling pathway, a potential target for benzamide derivatives.[1][5]
Caption: Schematic of the conversion of the normal prion protein (PrPC) to the misfolded form (PrPSc).
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Efficacy of 3-(Bromomethyl)benzamide in Various Solvent Systems
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence the outcome of a reaction. This guide provides a comparative analysis of the efficacy of 3-(Bromomethyl)benzamide, a versatile reagent in medicinal chemistry, across different solvent systems. The efficacy is evaluated based on solubility, stability, and performance in nucleophilic substitution reactions, supported by experimental principles and representative data.
The Role of the Solvent in Reactions with this compound
This compound typically undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. However, for a primary benzylic halide like this compound, the S(_N)2 pathway is generally favored. The solvent plays a crucial role in stabilizing the reactants and transition states, thereby affecting the reaction rate and yield.
Polar Aprotic Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally the preferred choice for S(N)2 reactions involving this compound.[1][2] These solvents can dissolve the polar organic substrate and many nucleophilic salts, but they do not strongly solvate the nucleophile through hydrogen bonding.[3][2] This "naked" and more reactive nucleophile can more readily attack the electrophilic carbon of the bromomethyl group, leading to a faster reaction rate.[3][1]
Polar Protic Solvents , including water, methanol, and ethanol, can also dissolve this compound and the nucleophile. However, they can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their reactivity and slows down the S(N)2 reaction.[1] While these solvents can promote S(_N)1 reactions by stabilizing the carbocation intermediate, this pathway is less common for primary halides.
Nonpolar Solvents like hexane and toluene are generally poor choices for reactions with this compound due to the low solubility of the polar reactant and most common nucleophiles.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of this compound in various solvent systems based on established principles of organic chemistry.
Table 1: Solubility of this compound at Room Temperature
| Solvent | Solvent Type | Qualitative Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Water | Polar Protic | Low |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate |
| Toluene | Nonpolar | Low |
| Hexane | Nonpolar | Very Low |
Note: This data is inferred from the solubility of the parent compound, benzamide, and general principles of "like dissolves like."
Table 2: Comparative Efficacy in a Representative S(_N)2 Reaction
Reaction: this compound + Sodium Azide (NaN(_3)) → 3-(Azidomethyl)benzamide
| Solvent | Solvent Type | Typical Reaction Time | Expected Yield | Key Considerations |
| DMF | Polar Aprotic | 2-6 hours | >90% | Excellent solvent for dissolving both reactants.[4] |
| DMSO | Polar Aprotic | 2-6 hours | >90% | Similar to DMF, may require higher temperatures for removal. |
| Acetone | Polar Aprotic | 6-12 hours | 70-85% | Good alternative, though reaction may be slower. |
| Acetonitrile | Polar Aprotic | 8-16 hours | 60-80% | Reaction rates can be slower compared to DMF or DMSO. |
| Ethanol | Polar Protic | 12-24 hours | 40-60% | Solvation of the azide ion reduces its nucleophilicity.[3] |
| Methanol | Polar Protic | 12-24 hours | 35-55% | Stronger solvation of the nucleophile compared to ethanol.[3] |
| DMF/Water (e.g., 9:1) | Mixed | 4-8 hours | 85-95% | The presence of water can aid in dissolving the nucleophile.[5] |
Note: The reaction times and yields are representative estimates for illustrative comparison and can vary based on temperature, concentration, and the specific nucleophile used.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
General Protocol for Nucleophilic Substitution with an Amine in a Polar Aprotic Solvent
-
Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Addition of Substrate: To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-(aminomethyl)benzamide.
Protocol for the Synthesis of 3-(Azidomethyl)benzamide in DMF
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the product under vacuum to yield 3-(azidomethyl)benzamide. Further purification can be achieved by recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the processes involved.
Caption: S(_N)2 reaction mechanism of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing N- vs. O-Alkylation of 3-(Bromomethyl)benzamide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
The alkylation of amides is a fundamental reaction in organic synthesis, yet it presents a classic regioselectivity challenge: will the alkyl group attach to the nitrogen (N-alkylation) or the oxygen (O-alkylation)? The outcome is dictated by a subtle interplay of factors including the nature of the electrophile, the solvent, and the counter-ion. This guide provides a comprehensive comparison of the spectroscopic techniques used to unequivocally confirm the structure of the resulting products, using the reaction of 3-(bromomethyl)benzamide as a model.
The two potential products from the alkylation of this compound are the N-alkylated amide, N-[3-(bromomethyl)benzyl]-3-(bromomethyl)benzamide, and the O-alkylated imidate ester, O-[3-(bromomethyl)benzyl]-3-(bromomethyl)benzimidate. Distinguishing between these two isomers is critical as their chemical and physical properties, and by extension their biological activities, can differ significantly.
Reaction Pathway Overview
The regioselectivity of the alkylation of an amide is influenced by the hardness or softness of the electrophile and the reaction conditions. Generally, "hard" electrophiles, such as trialkyloxonium salts, favor O-alkylation, while "soft" electrophiles, like alkyl iodides, tend to favor N-alkylation. The use of silver salts can also promote O-alkylation. For the purposes of this guide, we will consider a scenario where a mixture of both N- and O-alkylation products could be formed, allowing for a direct spectroscopic comparison.
Caption: General reaction scheme for the N- vs. O-alkylation of this compound.
Spectroscopic Confirmation: A Comparative Analysis
The most reliable methods for distinguishing between N- and O-alkylation products are nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecular structure.
¹H NMR Spectroscopy
Proton NMR is a powerful first-line tool for distinguishing between the two isomers, primarily by examining the chemical shifts of the benzylic protons and the presence or absence of an N-H proton.
| Proton | N-Alkylated Amide (Expected δ) | O-Alkylated Imidate Ester (Expected δ) | Key Differentiator |
| N-H | ~8.5-9.5 ppm (broad singlet) | Absent | The presence of a downfield, exchangeable N-H proton is a definitive marker for the secondary N-alkylated amide. |
| N-CH₂-Ar | ~4.5-4.7 ppm (doublet) | Absent | The benzylic protons attached to the nitrogen are deshielded and typically appear as a doublet due to coupling with the N-H proton. |
| O-CH₂-Ar | Absent | ~5.3-5.5 ppm (singlet) | The benzylic protons attached to the oxygen are more deshielded than their N-CH₂ counterparts and appear as a singlet. |
| Ar-CH₂-Br | ~4.5 ppm (singlet) | ~4.5 ppm (singlet) | The chemical shift of these protons is expected to be similar in both isomers. |
| Aromatic Protons | ~7.2-8.0 ppm | ~7.2-8.0 ppm | While there may be subtle differences, the aromatic region is generally less diagnostic for initial differentiation. |
Table 1: Comparison of expected ¹H NMR chemical shifts (in CDCl₃) for N- and O-alkylation products.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the carbonyl/imidate carbon and the benzylic carbons being the most diagnostic.
| Carbon | N-Alkylated Amide (Expected δ) | O-Alkylated Imidate Ester (Expected δ) | Key Differentiator |
| C=O | ~165-170 ppm | Absent | The presence of a signal in the typical amide carbonyl region is indicative of N-alkylation. |
| C=N | Absent | ~155-165 ppm | The carbon of the imidate ester double bond is typically found slightly upfield from an amide carbonyl. |
| N-CH₂-Ar | ~43-45 ppm | Absent | The benzylic carbon attached to nitrogen appears in this characteristic range. |
| O-CH₂-Ar | Absent | ~65-70 ppm | The benzylic carbon attached to oxygen is significantly deshielded and appears further downfield. |
| Ar-CH₂-Br | ~32-34 ppm | ~32-34 ppm | The chemical shift of this carbon is expected to be similar in both isomers. |
Table 2: Comparison of expected ¹³C NMR chemical shifts for N- and O-alkylation products.
2D NMR Spectroscopy (HMBC)
For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. It reveals long-range (2-3 bond) correlations between protons and carbons.
-
For the N-alkylated product: A key correlation will be observed between the N-H proton and the carbonyl carbon (C=O). Additionally, the benzylic protons (N-CH₂) will show a correlation to the aromatic carbons of the attached benzyl group.
-
For the O-alkylated product: The benzylic protons (O-CH₂) will show a correlation to the imidate carbon (C=N).
Caption: Key HMBC correlations for distinguishing N- and O-alkylation.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear, diagnostic peaks that can differentiate the core functional groups of the two isomers.
| Vibrational Mode | N-Alkylated Amide (Expected cm⁻¹) | O-Alkylated Imidate Ester (Expected cm⁻¹) | Key Differentiator |
| N-H Stretch | ~3300 cm⁻¹ (medium, sharp) | Absent | A distinct peak in this region is a strong indicator of a secondary amide. |
| C=O Stretch (Amide I) | ~1640-1680 cm⁻¹ (strong) | Absent | The strong carbonyl absorption is characteristic of the amide. |
| C=N Stretch | Absent | ~1650-1690 cm⁻¹ (strong) | The imidate C=N stretch can overlap with the amide C=O region, but the absence of an N-H stretch is a key differentiator. |
| N-H Bend (Amide II) | ~1530-1550 cm⁻¹ (medium) | Absent | This band, coupled with the Amide I band, is a hallmark of secondary amides. |
Table 3: Comparison of key IR absorption frequencies.
Mass Spectrometry (MS)
Both isomers will have the same molecular weight, so differentiation must come from their fragmentation patterns.
-
N-Alkylated Amide: A common fragmentation pathway for amides is the cleavage of the N-CO bond, leading to the formation of an acylium ion.[1] Alpha-cleavage next to the nitrogen is also prevalent.
-
O-Alkylated Imidate Ester: Fragmentation is likely to involve cleavage of the O-CH₂ bond, leading to a resonance-stabilized cation.
Experimental Protocols
General Procedure for Alkylation of this compound
The following are generalized protocols. The ratio of N- to O-alkylation will depend on the specific conditions employed.
Protocol 1: Conditions Favoring N-Alkylation
This protocol uses a non-polar solvent and a moderate base, which generally favors N-alkylation.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium phosphate (K₃PO₄, 2.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add the alkylating agent (e.g., 3-(bromomethyl)benzyl bromide, 1.1 eq).
-
Heat the reaction mixture at 50-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to separate the products.
Protocol 2: Conditions to Promote O-Alkylation
This protocol utilizes a silver salt, which is known to favor O-alkylation.
-
Suspend silver(I) carbonate (Ag₂CO₃, 0.6 eq) in a non-polar solvent like benzene or toluene.
-
Add this compound (1.0 eq) and the alkylating agent (e.g., 3-(bromomethyl)benzyl bromide, 1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter through celite to remove silver salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the products.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of alkylation products.
Conclusion
The differentiation between N- and O-alkylation products of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the chemical shifts of the N-H proton and the carbons adjacent to the heteroatom being key indicators. IR spectroscopy offers a rapid and straightforward method to identify the core functional group (amide vs. imidate ester). Mass spectrometry can provide further confirmation through analysis of the fragmentation patterns. For unambiguous structure elucidation, 2D NMR techniques such as HMBC are highly recommended. By employing these analytical methods, researchers can confidently determine the outcome of their amide alkylation reactions.
References
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)benzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(Bromomethyl)benzamide.
This compound is a compound recognized for its potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] Some findings also suggest it may be a suspected mutagen.[3][4] Therefore, strict adherence to safety protocols during its disposal is critical.
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is essential to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][3][4] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Mutagenicity | Suspected of causing genetic defects.[3][4] |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | To be used in a chemical fume hood.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and paper towels, should be considered contaminated.
-
Place all contaminated materials into the same designated waste container.
-
2. Container Management:
-
Ensure the waste container is kept tightly closed when not in use.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed waste disposal company.[6]
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6] Do not pour this chemical down the drain.[3]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain: Wearing the appropriate PPE, contain the spill by sweeping up the solid material. Avoid generating dust.
-
Collect: Place all contaminated materials and the spilled substance into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 3-(Bromomethyl)benzamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as 3-(Bromomethyl)benzamide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 509073-67-0 |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] |
| Signal Word | Warning[1] |
| Primary Hazards | Irritant[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[3] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or dust is generated.[3][4] | Protects against inhalation of harmful dust and vapors. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.[4] | Provides overall protection from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Remove all potential ignition sources from the handling area.[1]
-
Wear all required personal protective equipment as outlined in the table above.
2. Handling the Chemical:
-
Weighing: To prevent the generation of airborne dust, handle this compound carefully.[1] Use a powder funnel or a creased piece of glossy weighing paper for transferring the solid.[6][7] For potent compounds, consider using a ventilated balance enclosure.[8][9]
-
Transferring: If the solid is a limiting reagent, it should ideally be dispensed directly into the reaction vessel.[6][7] Any residue on the weighing boat should be rinsed into the vessel with the reaction solvent.[6][7]
-
Dissolving: Add the solid to the solvent in small portions. If the dissolution is exothermic, allow the mixture to cool before adding more solid.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container for halogenated organic waste.[2]
-
Do not mix halogenated waste with non-halogenated organic waste or other waste streams.[2][3]
2. Container Management:
-
Use a compatible container, such as a polyethylene carboy, for collecting liquid halogenated waste.[10]
-
Keep waste containers closed except when adding waste.[11]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.[10]
3. Spill and Leak Procedures:
-
Minor Spills: In the event of a small spill, carefully sweep or vacuum the material, avoiding dust creation, and place it into a labeled container for disposal.[3]
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.[1][12]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[5][12]
4. Final Disposal:
-
Arrange for the disposal of halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[13] Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[2]
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. nscc.edu [nscc.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
